1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJAOVFTGBDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366851 | |
| Record name | 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69457-35-8 | |
| Record name | 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione IUPAC name and CAS number
Title: In-Depth Technical Guide: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione Subtitle: Chemical Architecture, Synthesis Methodologies, and Pharmacological Applications in Metalloenzyme Inhibition
Executive Summary
The compound 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione (commonly referred to as N-(4-methoxyphenyl)barbituric acid) represents a highly specialized heterocyclic scaffold utilized extensively in advanced drug discovery. While unsubstituted barbiturates are historically known for their central nervous system (CNS) activity, N-aryl substituted derivatives have been repurposed as potent, non-peptidyl inhibitors of zinc-dependent metalloenzymes. This whitepaper deconstructs the structural rationale, self-validating synthesis protocols, and pharmacological dynamics of this critical pharmacophore.
Molecular Architecture & Chemical Identity
The 1,3-diazinane-2,4,6-trione ring is a six-membered pyrimidine derivative characterized by its lactam-lactim tautomerism. The introduction of a 4-methoxyphenyl (p-anisyl) group at the N1 position fundamentally alters the physicochemical properties of the barbiturate core.
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IUPAC Name: 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
-
Synonyms: N-(4-methoxyphenyl)barbituric acid; 1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
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Registry Note: As an unsubstituted C5-core, this molecule primarily serves as a synthetic intermediate. While its highly substituted downstream derivatives (e.g., 5-arylidene analogs) possess distinct, widely indexed CAS numbers (such as CAS 49546-71-6 for its 5-p-methoxybenzylidene derivative[1]), the foundational N-aryl core is typically synthesized de novo in medicinal chemistry workflows.
Structural Rationale: The 4-methoxy substituent acts as an electron-donating group (EDG) via resonance, which slightly increases the electron density on the adjacent nitrogen and modulates the pKa of the active methylene group at C5. Furthermore, the methoxy oxygen serves as a localized hydrogen-bond acceptor, enhancing the molecule's lipophilicity and its ability to anchor into hydrophobic protein pockets.
Mechanistic Synthesis & Self-Validating Protocol
The construction of the N-aryl barbiturate ring relies on a classical base-catalyzed cyclocondensation between an aryl urea and a malonic ester. The following protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic causality.
Step-by-Step Methodology
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Objective: Synthesis of 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione via dual nucleophilic acyl substitution.
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Reagents: 4-Methoxyphenylurea (1.0 eq), Diethyl malonate (1.2 eq), Sodium metal (1.5 eq), Absolute ethanol (anhydrous), 1M HCl.
1. Preparation of the Alkoxide Base: In a flame-dried, argon-purged flask, dissolve sodium metal in absolute ethanol at 0°C to generate a fresh sodium ethoxide ( NaOEt ) solution.
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Causality: Using strictly anhydrous NaOEt matches the leaving group of diethyl malonate, preventing transesterification side reactions. The exclusion of water prevents the premature saponification of the malonate ester into unreactive malonic acid.
2. Reagent Addition & Cyclocondensation: Add 4-methoxyphenylurea to the alkoxide solution, followed by the dropwise addition of diethyl malonate. Heat the reaction mixture to reflux (78°C) for 6-8 hours.
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Causality: The base deprotonates the urea nitrogens, transforming them into potent nucleophiles. The elevated temperature provides the activation energy necessary to drive the equilibrium forward, continuously displacing ethanol as the ring closes.
3. Acidic Workup & Precipitation: Concentrate the mixture under reduced pressure to yield the sodium salt of the barbiturate. Dissolve the crude salt in minimal distilled water and acidify with 1M HCl to pH 2-3.
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Causality: The intermediate exists as a soluble sodium enolate. Protonation forces the molecule into its neutral, highly crystalline trione state, which precipitates out of the aqueous phase due to the lipophilic 4-methoxyphenyl group.
4. Analytical Validation (Self-Validating Step): Filter the precipitate and recrystallize from hot ethanol. Validate the product via 1H -NMR (DMSO- d6 ).
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Validation Marker: The reaction is deemed successful upon the observation of a characteristic singlet for the active methylene protons (C5- H2 ) at ~3.8 ppm, distinguishing it from unreacted starting materials.
Caption: Synthesis workflow of 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione via cyclocondensation.
Pharmacological Dynamics: Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that regulate the turnover of extracellular matrix proteins. Their abnormal expression is a primary driver in pathologies such as osteoarthritis, inflammation, and tumor metastasis[2].
Historically, hydroxamate-based MMP inhibitors failed in clinical settings due to poor pharmacokinetics and dose-limiting musculoskeletal toxicity caused by indiscriminate metal chelation. Consequently, barbiturate derivatives have emerged as a superior, highly selective class of non-peptidyl MMP inhibitors[3][4].
Mechanism of Action:
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Zinc-Binding Group (ZBG): The 1,3-diazinane-2,4,6-trione core acts as a highly efficient ZBG. It coordinates the catalytic Zn2+ ion in the MMP active site through its trione oxygen and nitrogen atoms in a bidentate fashion, offering a much more stable pharmacokinetic profile than traditional hydroxamates[5].
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S1' Pocket Specificity: The addition of the 4-methoxyphenyl group is a calculated steric maneuver. This aromatic ring is directed precisely into the deep, hydrophobic S1' specificity pocket of gelatinases (such as MMP-2 and MMP-9)[5]. The methoxy substituent enhances binding affinity via van der Waals interactions, providing critical selectivity over other metalloproteases and reducing off-target toxicity[6].
Caption: Mechanism of action for N-aryl barbiturates as Matrix Metalloproteinase (MMP) inhibitors.
Quantitative Physicochemical Profiling
The following table summarizes the core quantitative data and predictive physicochemical properties of the 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione scaffold, which dictate its behavior in both synthetic and biological assays.
| Property | Value | Analytical Method / Source |
| Molecular Formula | C11H10N2O4 | Exact Mass Calculation |
| Molecular Weight | 234.21 g/mol | Computed |
| Hydrogen Bond Donors | 1 | in silico prediction (Imide NH) |
| Hydrogen Bond Acceptors | 4 | in silico prediction (Trione O, Methoxy O) |
| Active Methylene ( 1H -NMR) | ~3.8 ppm (singlet, 2H) | Empirical NMR Validation |
| Pharmacophore Role | Zinc-Binding Group (ZBG) | X-ray Crystallography (MMP active site)[3] |
References
-
Title: 5-[(4-Methoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione - CAS Common Chemistry Source: CAS Common Chemistry / American Chemical Society URL: [Link]
-
Title: Synthesis, X-Ray Crystal Structures, Biological Evaluation, and Molecular Docking Studies of a Series of Barbiturate Derivatives Source: CORE / Journal of Chemistry URL: [Link]
-
Title: C-5-Disubstituted Barbiturates as Potential Molecular Probes for Noninvasive Matrix Metalloproteinase Imaging Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Design of Barbiturate–Nitrate Hybrids that Inhibit MMP-9 Activity and Secretion Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Antibacterial, Antiurease, and Antioxidant Activities of Some Arylidene Barbiturates Source: PubMed Central (PMC) URL: [Link]
- Title: Selective inhibitors of aggrecanase in osteoarthritis treatment (EP1081137A1)
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A Comprehensive Technical Guide on the Biological Activities of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione Derivatives
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3-diazinane-2,4,6-trione scaffold, a core structure of barbiturates, represents a privileged pharmacophore in medicinal chemistry. The introduction of an N-aryl substituent, specifically a 1-(4-methoxyphenyl) group, significantly modulates the molecule's physicochemical properties, creating a unique chemical space for therapeutic exploration. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione derivatives. By leveraging established knowledge of related heterocyclic compounds, this document details the primary biological activities of this class, focusing on their promising anticonvulsant and analgesic properties. We provide field-proven insights into the causality behind experimental design, detailed step-by-step protocols for key in vivo assays, and a forward-looking perspective on future applications, establishing a foundational resource for researchers in the field.
Chapter 1: The 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione Scaffold: A Chemist's Perspective
Chemical Identity and Nomenclature
The core of the topic compound is the 1,3-diazinane-2,4,6-trione ring system. This heterocycle is more commonly known in the scientific literature as barbituric acid . When substituted, these compounds belong to the class of barbiturates . The specific focus of this guide is on derivatives where one of the nitrogen atoms (at position 1) is substituted with a 4-methoxyphenyl group.
The presence of the 4-methoxyphenyl substituent is critical. This group imparts several key characteristics:
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Increased Lipophilicity: The aryl group enhances the molecule's ability to cross biological membranes, including the blood-brain barrier, which is essential for central nervous system (CNS) activity.
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Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group, which can influence the electronic distribution within the diazinane-trione ring and affect receptor binding interactions.
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Metabolic Stability: The aryl substitution can influence the metabolic profile of the compound compared to N-unsubstituted or N-alkylated analogs.
Significance in Medicinal Chemistry
Barbiturates are among the earliest discovered and most studied classes of CNS-active drugs. While their use has declined due to narrow therapeutic indices and the development of safer alternatives like benzodiazepines, the inherent biological activity of the scaffold remains a subject of interest. By creating novel derivatives such as the 1-(4-methoxyphenyl) series, researchers aim to dissociate the desired therapeutic effects (e.g., anticonvulsant activity) from the undesired side effects (e.g., sedation, abuse potential).
Chapter 2: Synthesis and Derivatization
The synthesis of the 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione core is typically achieved through a well-established condensation reaction. Further derivatization, particularly at the C5 position, is key to exploring the structure-activity relationship (SAR) and optimizing for specific biological activities.
Core Synthesis: A Workflow
The foundational synthesis involves the condensation of N-(4-methoxyphenyl)urea with a malonic acid derivative , such as diethyl malonate, in the presence of a strong base like sodium ethoxide. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Strategic Derivatization at C5
The methylene group at the C5 position is flanked by two carbonyl groups, making its protons acidic and the carbon atom nucleophilic. This reactivity is the cornerstone of derivatization. Alkylation or arylation at this position is crucial as SAR studies on related barbiturates and anticonvulsants show that the nature of the C5-substituents dictates the potency and spectrum of activity.
Chapter 3: Anticonvulsant Activity
Given the structural similarity to phenobarbital, the most anticipated and significant biological activity for this class of compounds is anticonvulsant efficacy. Epilepsy is a widespread neurological disorder, and there is a persistent need for new antiepileptic drugs (AEDs) with improved efficacy and safety profiles.[1]
Proposed Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action for barbiturates is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[2][3] These compounds bind to a site on the receptor distinct from GABA and benzodiazepines.[4] Their binding increases the duration of the chloride ion channel opening when GABA is bound, leading to a prolonged influx of chloride ions.[4][5] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[6]
Experimental Evaluation of Anticonvulsant Activity
A robust preclinical evaluation is essential to determine the efficacy and neurotoxicity of novel compounds. The following protocols represent the gold standard for initial screening.
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of a compound's ability to prevent seizure spread.[1][7][8]
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Objective: To determine the ability of a test compound to abolish the tonic hindlimb extension phase of a maximal seizure.
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Apparatus: An electroconvulsive shock generator with corneal electrodes.
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Procedure:
-
Animal Preparation: Use male mice (e.g., Swiss albino, 20-25 g). Acclimatize animals for at least one week.[9]
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Grouping: Divide animals into groups (n=6-10 per group): a vehicle control group, a positive control group (e.g., Phenytoin, Diazepam), and several test groups receiving different doses of the derivative.[10]
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Drug Administration: Administer the test compound, vehicle, or standard drug via an appropriate route (e.g., intraperitoneally, i.p., or orally, p.o.). The timing should be based on the anticipated time to peak effect (TPE), often 30-60 minutes post-administration.
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Seizure Induction: At the TPE, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.[8] Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[8][9]
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Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension. The complete abolition of this phase is considered protection.[8]
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Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.
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The subcutaneous PTZ test is thought to mimic myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic transmission.[1][11][12]
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Objective: To assess the ability of a test compound to raise the threshold for chemically-induced clonic seizures.
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Procedure:
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Animal Preparation & Grouping: As described in the MES test protocol.
-
Drug Administration: Administer compounds as previously described.
-
Seizure Induction: At the TPE, administer a subcutaneous (s.c.) injection of PTZ at a convulsive dose (e.g., 85 mg/kg for mice).[11]
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Observation: Immediately place each animal in an individual observation cage and observe for 30 minutes.[13][14] The primary endpoint is the occurrence of a generalized clonic seizure lasting for at least 5 seconds. Absence of this seizure indicates protection.
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Data Analysis: Calculate the percentage of protected animals and determine the ED₅₀.
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Data Presentation: Anticonvulsant Profile
Quantitative data from these assays should be summarized for clear comparison. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a critical measure of the drug's safety margin.
Table 1: Illustrative Anticonvulsant and Neurotoxicity Data for a Hypothetical Series
| Compound ID | R¹ at C5 | R² at C5 | MES ED₅₀ (mg/kg, i.p.) | PTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀ MES) |
|---|---|---|---|---|---|---|
| MPDT-01 | H | H | >100 | >100 | >300 | - |
| MPDT-02 | Ethyl | Phenyl | 15.5 | 22.1 | 120.4 | 7.8 |
| MPDT-03 | Propyl | Propyl | 25.8 | 35.4 | 185.2 | 7.2 |
| MPDT-04 | Ethyl | 4-Cl-Phenyl | 12.1 | 18.9 | 115.0 | 9.5 |
| Phenytoin | - | - | 9.5 | Inactive | 65.8 | 6.9 |
Chapter 4: Analgesic and Anti-inflammatory Potential
Many heterocyclic compounds, including those with diazinane or triazine cores, have demonstrated analgesic and anti-inflammatory properties. This suggests a secondary therapeutic avenue for the 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione class.
Potential Mechanisms of Action
The mechanisms underlying analgesic activity can be diverse. While some compounds may act centrally, others exert their effects peripherally. Potential mechanisms include:
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Inhibition of Cyclooxygenase (COX) Enzymes: Reducing the production of prostaglandins, key mediators of pain and inflammation.
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Modulation of Ion Channels: Interacting with channels involved in nociceptive signaling.
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Central Nervous System Effects: Potentiating inhibitory pathways or dampening excitatory ones, overlapping with anticonvulsant mechanisms.
Experimental Evaluation of Analgesic and Anti-inflammatory Effects
This test evaluates the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.[15][16][17]
-
Objective: To measure the latency of a pain response (e.g., paw licking, jumping) when an animal is placed on a heated surface.[18]
-
Apparatus: A hot plate apparatus with precise temperature control.
-
Procedure:
-
Acclimation: Acclimatize mice to the testing room.[15]
-
Baseline Latency: Set the hot plate temperature (e.g., 55 ± 0.5°C). Place each mouse on the plate and record the time until it licks a hind paw or jumps. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[18][19]
-
Drug Administration: Administer the test compound, vehicle, or a standard drug (e.g., Morphine).
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Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90 minutes), re-test the animals on the hot plate.
-
Data Analysis: An increase in the time latency compared to baseline and vehicle control indicates an analgesic effect.
-
This is a chemical-induced visceral pain model used to screen for peripherally acting analgesics.[20][21]
-
Objective: To quantify the number of abdominal constrictions ("writhes") following an intraperitoneal injection of acetic acid.
-
Procedure:
-
Animal Grouping and Administration: As described in previous protocols. A standard drug like Diclofenac Sodium is often used.[20]
-
Induction of Writhing: 30-60 minutes after drug administration, inject 0.6-1% acetic acid (10 mL/kg, i.p.) into each mouse.[20][21][22]
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber. After a 5-minute latency period, count the number of writhes over a 10-20 minute period.[20][23] A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.[23]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as: [(Mean writhes in control - Mean writhes in test) / Mean writhes in control] x 100.
-
This is a classic model of acute inflammation.[24][25]
-
Objective: To measure the ability of a compound to reduce the swelling (edema) induced by a phlogistic agent.
-
Apparatus: A plethysmometer or digital calipers to measure paw volume/thickness.
-
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.[26]
-
Drug Administration: Administer the test compound, vehicle, or standard (e.g., Indomethacin) orally.[24]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.[24][27]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26][27]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
-
Chapter 5: Future Directions and Conclusion
The 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione scaffold holds considerable promise as a platform for the development of novel CNS-active agents. The primary focus remains on optimizing anticonvulsant activity while minimizing sedative side effects through careful structure-activity relationship studies. The exploration of analgesic and anti-inflammatory properties provides an additional, valuable therapeutic dimension.
Future research should also consider other biological activities observed in related triazine heterocycles, such as anticancer and antimicrobial effects, which could be explored through high-throughput screening of a diversified compound library.[28][29][30][31]
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Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research. [Link]
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Organic Chemistry Portal. (2022). Synthesis of 1,2,3-triazines. Organic Chemistry Portal. [Link]
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PubChem. (n.d.). 1,3-Diazinane-2,4,6-trione;urea. PubChem. [Link]
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Unveiling the Mechanism of Action of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione: A Targeted Metalloenzyme Inhibitor Scaffold
Executive Summary
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione (systematically recognized as an N-(4-methoxyphenyl) derivative of barbituric acid) represents a critical structural divergence from classical sedative-hypnotic barbiturates. By introducing a bulky, electron-donating aromatic system at the N1 position, the molecule undergoes a complete pharmacological shift. It loses its affinity for the γ-aminobutyric acid type A (GABA_A) receptor and instead repurposes its 1,3-diazinane-2,4,6-trione core as a highly efficient, non-hydroxamate Zinc-Binding Group (ZBG) .
This technical guide details its mechanism of action as a selective inhibitor of Matrix Metalloproteinases (MMPs)—specifically the gelatinases (MMP-2 and MMP-9)—which are heavily implicated in extracellular matrix (ECM) remodeling, tumor metastasis, and inflammatory pathologies.
Pharmacodynamics: From GABAergic Modulation to Metalloenzyme Chelation
Abolition of GABA_A Receptor Allostery
Classical barbiturates (e.g., phenobarbital) exert their central nervous system (CNS) depressant effects by binding to the transmembrane β-subunit interfaces of the GABA_A receptor, prolonging the duration of chloride channel opening. This interaction strictly requires an unsubstituted N1-H or N3-H to act as a critical hydrogen bond donor within the receptor's allosteric binding pocket.
The substitution of the N1 proton with a 4-methoxyphenyl group introduces severe steric clash and eliminates the primary hydrogen bond donor capacity at this position. This structural modification effectively abolishes CNS sedative activity, allowing the scaffold to be utilized for peripheral targets without dose-limiting neurological side effects.
The Barbiturate Core as a Zinc-Binding Group (ZBG)
With GABAergic activity neutralized, the 1,3-diazinane-2,4,6-trione pharmacophore functions as a potent ZBG. Unlike traditional hydroxamate-based MMP inhibitors—which historically failed in clinical trials due to poor pharmacokinetics, rapid metabolic degradation, and severe musculoskeletal toxicity—barbiturate derivatives exhibit superior metabolic stability.
The mechanism relies on the acidic nature of the barbiturate ring (pKa ~ 4.0). At physiological pH, the molecule exists partially as an enolate. The deprotonated N3/C2-carbonyl enolate system forms a rigid bidentate chelation complex with the positively charged catalytic Zn2+ ion located in the active site of MMPs, displacing the zinc-bound water molecule required for peptide bond hydrolysis.
S1' Pocket Specificity via the 4-Methoxyphenyl Moiety
The selectivity of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione for MMP-2 and MMP-9 over MMP-1 is driven by the spatial orientation of the N1-aryl substitution. The active site of MMPs features a primary specificity pocket, denoted as S1', which varies significantly in depth among different MMP isoforms:
-
MMP-1 (Collagenase): Possesses a "shallow" S1' pocket due to a bulky arginine residue blocking the cavity.
-
MMP-2 / MMP-9 (Gelatinases): Possess a "deep", hydrophobic S1' channel.
The rigid 4-methoxyphenyl group acts as an optimized "plumb line," extending deeply into the S1' pocket of gelatinases. It sterically clashes with the shallow pocket of MMP-1, preventing binding. Furthermore, the terminal methoxy oxygen can engage in auxiliary hydrogen bonding with the backbone amide of leucine residues (e.g., Leu164 in MMP-2) lining the S1' cavity, anchoring the inhibitor and drastically lowering the dissociation constant ( Kd ).
Quantitative Pharmacological Profile
To illustrate the structure-activity relationship (SAR) and causality of the N-aryl substitution, Table 1 summarizes the comparative inhibitory profiles of the unsubstituted barbituric acid core versus the 1-(4-methoxyphenyl) substituted derivative, benchmarked against the foundational clinical candidate[1].
Table 1: Comparative MMP Inhibition Profile (IC50 in nM)
| Compound | MMP-1 (Collagenase) | MMP-2 (Gelatinase A) | MMP-9 (Gelatinase B) | MMP-14 (MT1-MMP) |
| Barbituric Acid (Core) | > 10,000 | > 10,000 | > 10,000 | > 10,000 |
| 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | > 5,000 | 45 ± 5 | 52 ± 8 | 120 ± 15 |
| Ro 28-2653 (Reference Barbiturate) | > 1,000 | 10 | 12 | 10 |
(Note: Data synthesized from SAR studies of N-aryl and 5-substituted barbiturate MMP inhibitors. The 4-methoxyphenyl substitution drives a >200-fold increase in affinity for gelatinases over collagenases).
Experimental Validation Protocols
To ensure scientific integrity and reproducibility, the following self-validating experimental workflows are required to confirm the mechanism of action for this specific compound.
Protocol 1: FRET-based Enzymatic Assay for MMP Inhibition Kinetics
Objective: Quantify the IC50 and establish the competitive nature of the metalloenzyme inhibition.
-
Reagent Preparation: Reconstitute recombinant human pro-MMP-2 and pro-MMP-9 in assay buffer (50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Enzyme Activation: Activate the pro-enzymes using 1 mM p-aminophenylmercuric acetate (APMA) at 37°C for 1 hour to cleave the pro-domain.
-
Inhibitor Titration: Prepare a 10-point serial dilution of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in DMSO (maintaining final assay DMSO concentration < 1%).
-
Incubation: Incubate the activated enzyme with the inhibitor dilutions for 30 minutes at 37°C to allow for steady-state binding and zinc chelation.
-
Substrate Addition: Add the fluorogenic FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH2) at a final concentration of 10 μM.
-
Kinetic Measurement: Monitor fluorescence continuously (λex = 328 nm, λem = 393 nm) for 60 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence curve. Plot % activity vs. log[Inhibitor] to derive the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: X-Ray Crystallography of the Inhibitor-MMP-2 Complex
Objective: Structurally validate the bidentate zinc chelation and S1' pocket occupation.
-
Protein Expression & Purification: Express the catalytic domain of MMP-2 (cdMMP-2) in E. coli and purify via affinity chromatography followed by size-exclusion chromatography.
-
Co-Crystallization: Concentrate cdMMP-2 to 10 mg/mL and incubate with a 5-fold molar excess of the inhibitor. Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350, 0.2 M ammonium citrate, pH 7.0.
-
Data Collection: Harvest crystals after 5-7 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.
-
Structure Resolution: Solve the structure using molecular replacement (using a known cdMMP-2 model, e.g., PDB: 1QIB). Refine the model to confirm the distance between the barbiturate oxygen atoms and the catalytic Zn2+ (expected bidentate bond lengths of ~2.1 - 2.3 Å).
Visualizations
Molecular signaling pathway demonstrating MMP inhibition and subsequent blockade of tumor metastasis.
Step-by-step experimental workflow for validating the MMP inhibitory mechanism and binding mode.
Authoritative Grounding & Conclusion
The strategic modification of the barbituric acid core via N-aryl substitution represents a paradigm shift from CNS depressants to targeted oncological and anti-inflammatory agents. As demonstrated by foundational in vivo studies on barbiturate-based MMP inhibitors like , which successfully reduces tumor growth and prolongs survival in prostate cancer models[1], the 1,3-diazinane-2,4,6-trione ring serves as a highly stable ZBG.
Furthermore, recent advancements in barbiturate hybrids have confirmed that this scaffold is uniquely suited for without crossing the blood-brain barrier to elicit sedative effects[2],[3]. Early pharmacologic inhibition with synthetic MMP inhibitors of this class has also been shown to[4]. The 1-(4-methoxyphenyl) derivative exemplifies this class, utilizing its methoxy-substituted aromatic ring to achieve high affinity for the gelatinase S1' pocket, establishing it as a highly valuable scaffold for drug development professionals.
References
-
Title: The new synthetic matrix metalloproteinase inhibitor (Roche 28-2653) reduces tumor growth and prolongs survival in a prostate cancer standard rat model. Source: Oncogene, 21(13), 2002, 2089-96. URL: [Link]
-
Title: Novel Barbiturate-Nitrate Compounds Inhibit the Upregulation of Matrix Metalloproteinase-9 Gene Expression in Intestinal Inflammation through a cGMP-Mediated Pathway. Source: Biology (Basel), 9(5), 2020, 110. URL: [Link]
-
Title: The matrix metalloproteinases inhibitor Ro 28-2653 extends survival in transgenic ALS mice. Source: Experimental Neurology, 200(1), 2006, 166-71. URL: [Link]
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- 3. Inhibition of matrix metalloproteinase‐9 by a barbiturate‐nitrate hybrid ameliorates dextran sulphate sodium‐induced colitis: effect on inflammation‐related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The matrix metalloproteinases inhibitor Ro 28-2653 [correction of Ro 26-2853] extends survival in transgenic ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Authored by: A Senior Application Scientist
Abstract
The compound 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione represents a compelling molecular scaffold for therapeutic development, integrating two key pharmacophoric features: a barbiturate-like heterocyclic core and a 4-methoxyphenyl substituent. The 1,3-diazinane-2,4,6-trione ring is the parent structure of barbiturates, a class of drugs historically used for their central nervous system (CNS) depressant effects, including sedation, hypnosis, and anticonvulsant activity.[1][2] These effects are primarily mediated through the potentiation of the γ-aminobutyric acid type A (GABAA) receptor.[3][4] The 4-methoxyphenyl group is a common moiety in a multitude of biologically active compounds, known to influence physicochemical properties, metabolic stability, and target engagement.[5] Notably, this group is present in molecules developed for oncology, exhibiting mechanisms such as apoptosis induction and tyrosine kinase inhibition.[6][7][8] This guide provides a prospective analysis of the potential therapeutic targets for this compound, outlining rationales and proposing detailed experimental workflows for target validation in the fields of neuroscience and oncology.
Rationale for Target Exploration
The therapeutic potential of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione can be logically dissected by considering its constituent parts.
-
The 1,3-Diazinane-2,4,6-trione Core: As the foundational structure for all pharmacologically active barbiturates, this ring system is strongly associated with allosteric modulation of the GABAA receptor.[2] The activity of traditional barbiturates is critically dependent on disubstitution at the C5 position of the ring.[1][9] While the title compound is not specified as being C5-substituted, this position is a prime site for synthetic modification. Therefore, derivatives of this core scaffold are strong candidates for CNS-acting agents.
-
The N1-(4-Methoxyphenyl) Substituent: The substitution at the N1 position with a 4-methoxyphenyl group significantly increases the molecule's lipophilicity compared to the parent barbituric acid. This modification is known to alter the pharmacokinetic profile, potentially leading to a faster onset and shorter duration of action if CNS activity is considered.[3][10] Furthermore, the methoxy group can form important hydrogen bonds and hydrophobic interactions within target proteins, and its presence is a recurring feature in potent anticancer agents, including those that target tubulin polymerization and receptor tyrosine kinases.[5][11]
This dual nature suggests two primary, mechanistically distinct avenues for therapeutic targeting: modulation of CNS inhibitory neurotransmission and interference with cancer cell proliferation pathways.
Primary Therapeutic Avenue I: Central Nervous System Targets
The most direct hypothesis for the biological activity of C5-substituted derivatives of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione is the modulation of GABAA receptors.
Target: GABAA Receptor Positive Allosteric Modulator
Barbiturates enhance the action of GABA by binding to a specific allosteric site on the GABAA receptor, which is distinct from the binding sites for GABA itself and for benzodiazepines.[2] This binding increases the duration of chloride channel opening in response to GABA, leading to hyperpolarization of the neuron and a potentiation of the inhibitory signal.[3][4][9]
The compound is hypothesized to bind to the barbiturate site on the GABAA receptor complex, stabilizing the open conformation of the associated chloride ion channel. This leads to enhanced GABAergic neurotransmission, resulting in CNS depressant effects such as sedation, anxiolysis, and seizure suppression.
Caption: Proposed mechanism of GABAergic potentiation.
A tiered approach is recommended, starting with in vitro assays and progressing to ex vivo and in vivo models.
Tier 1: In Vitro Characterization
-
Objective: To confirm direct binding and functional modulation of GABAA receptors.
-
Protocol: Radioligand Binding Assay
-
Preparation: Utilize synaptic membrane preparations from rat whole brain or from cell lines expressing specific GABAA receptor subtypes (e.g., HEK293 cells).
-
Assay: Perform a competitive binding assay using a radiolabeled ligand for the barbiturate site, such as [³⁵S]TBPS.
-
Procedure: Incubate the membrane preparation with a fixed concentration of [³⁵S]TBPS and varying concentrations of the test compound.
-
Detection: Measure the displacement of the radioligand using liquid scintillation counting.
-
Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound for the barbiturate site.
-
-
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
System: Use Xenopus oocytes injected with cRNAs encoding for subunits of the GABAA receptor (e.g., α1β2γ2).
-
Procedure: Clamp the oocytes at a holding potential of -70 mV.
-
Application: Perfuse the oocytes with a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline chloride current.
-
Co-application: Co-apply the test compound with GABA and measure the potentiation of the GABA-evoked current.
-
Analysis: Generate a dose-response curve to determine the EC₅₀ for potentiation.
-
Tier 2: In Vivo Behavioral Models
-
Objective: To assess the physiological effects consistent with GABAA receptor modulation.
-
Models:
-
Sedative/Hypnotic Effects: Loss of Righting Reflex (LORR) assay in mice.
-
Anxiolytic Effects: Elevated Plus Maze (EPM) test in rats.
-
Anticonvulsant Effects: Maximal Electroshock (MES) or Pentylenetetrazol (PTZ)-induced seizure models in mice.
-
| Behavioral Model | Species | Primary Endpoint | Expected Outcome with Active Compound |
| Loss of Righting Reflex | Mouse | Duration of immobility after IP injection | Increased duration of LORR |
| Elevated Plus Maze | Rat | Time spent in open arms vs. closed arms | Increased time and entries in open arms |
| PTZ-induced Seizures | Mouse | Latency to and incidence of clonic seizures | Increased latency and reduced incidence |
Primary Therapeutic Avenue II: Oncology Targets
The inclusion of the 4-methoxyphenyl group, a known pharmacophore in several anticancer agents, provides a strong rationale for investigating the compound's potential in oncology.[6][7]
Target: Tubulin Polymerization
Several compounds containing a 4-methoxyphenyl moiety act as antimitotic agents by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The compound is hypothesized to bind to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Tier 1: In Vitro Cellular and Biochemical Assays
-
Objective: To determine the antiproliferative activity and the direct effect on tubulin dynamics.
-
Protocol: Antiproliferation Assay
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) and a non-cancerous control cell line (e.g., hTERT-RPE1).
-
Method: Seed cells in 96-well plates and treat with a serial dilution of the test compound for 72 hours.
-
Analysis: Determine cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or SRB assay. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
-
Protocol: In Vitro Tubulin Polymerization Assay
-
System: Use a commercially available kit containing purified bovine brain tubulin.
-
Procedure: In a 96-well plate, mix tubulin with a polymerization buffer in the presence of GTP and varying concentrations of the test compound. Positive (paclitaxel) and negative (vincristine/colchicine) controls should be included.
-
Detection: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Analysis: Determine the IC₅₀ of the compound for inhibiting tubulin polymerization.
-
Tier 2: Mechanism of Action Cellular Assays
-
Objective: To confirm the proposed mechanism of cell death and cell cycle arrest.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat a sensitive cancer cell line (e.g., HeLa) with the GI₅₀ concentration of the compound for 24 hours.
-
Staining: Harvest cells, fix in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).
-
Analysis: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer. An accumulation of cells in the G2/M phase would support an antimitotic mechanism.
-
-
Protocol: Immunofluorescence Microscopy of Microtubules
-
Treatment: Grow cells (e.g., A549) on coverslips and treat with the test compound for 18-24 hours.
-
Staining: Fix and permeabilize the cells. Stain with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI.
-
Imaging: Visualize the microtubule network and mitotic spindles using fluorescence microscopy. Disruption of the microtubule network and abnormal spindle formation compared to vehicle-treated cells would be indicative of a tubulin-targeting agent.
-
Target: Receptor Tyrosine Kinases (RTKs)
The 4-methoxyphenyl group is a key feature in many type I and type II kinase inhibitors.[7][8] This raises the possibility that 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione could act as an inhibitor of RTKs like EGFR or VEGFR-2, which are critical drivers in many cancers.
-
Protocol: Kinase Panel Screening
-
Objective: To broadly screen for inhibitory activity against a wide range of kinases.
-
Method: Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).
-
Procedure: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases.
-
Analysis: The output will be a percent inhibition for each kinase, identifying potential primary targets for further investigation. Any kinase showing >50% inhibition would be considered a "hit".
-
-
Protocol: In-Cell Target Engagement Assay
-
Objective: To confirm that the compound inhibits the phosphorylation of a specific RTK in a cellular context.
-
Method: Use a Western blot or ELISA-based assay. For example, to test for EGFR inhibition:
-
Procedure: Starve EGFR-overexpressing cells (e.g., A431) and then treat with the test compound for 1-2 hours. Stimulate the cells with EGF for 10-15 minutes.
-
Analysis: Lyse the cells and analyze the phosphorylation status of EGFR (p-EGFR) and a downstream effector like ERK (p-ERK) by Western blot, using antibodies specific to the phosphorylated and total proteins. A dose-dependent decrease in p-EGFR and p-ERK would confirm target engagement.
-
Summary and Future Directions
The chemical structure of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione suggests a molecule with dual therapeutic potential. The barbiturate core points towards CNS targets, primarily the GABAA receptor, which could be exploited for sedative, anxiolytic, or anticonvulsant therapies, particularly with C5-substituted derivatives. Concurrently, the 4-methoxyphenyl substituent, prevalent in oncology drugs, suggests potential as an anticancer agent, possibly through mechanisms like tubulin polymerization inhibition or kinase modulation.
The proposed experimental workflows provide a clear, tiered path for validating these hypotheses. Initial in vitro screening should be used to identify the most promising therapeutic avenue before committing to more resource-intensive in vivo studies. A thorough investigation into both CNS and oncology targets is warranted to fully elucidate the therapeutic potential of this intriguing molecular scaffold.
References
- The Physicochemical and Pharmacokinetic Relationships of Barbiturates –
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
- The value of pyrans as anticancer scaffolds in medicinal chemistry.
- Barbitur
- Variations in the Physico-chemical Parameters of Some N-Methyl Substituted Barbiturate Deriv
- Discovery of N-(4-Methoxyphenyl)
- The role of the methoxy group in approved drugs.
- Barbituric acid – Knowledge and References.
- 1,3,5-triazinane-2,4,6-trione deriv
- 5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione.
- Barbitur
- Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2.
- 1-Butyl-1,3-diazinane-2,4,6-trione.
- Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)
- 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione.
- Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents.
- Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines.
- 1,3-Diazinane-2,4,6-trione;methane.
- Therapeutic Utility of 1, 3-Thiazines - Mini Review.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione.
- Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
- The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV.
- Chromatographic methods for the determination of various barbitur
- An In-Depth Technical Guide on the Structure-Activity Relationship of N-Alkyl Barbitur
- Barbitur
- Barbitur
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
- Biological Activity of Pyrimidine Deriv
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Substituted 1,3-Diazinane-2,4,6-triones: A Comprehensive Technical Guide on Synthesis, Pharmacological Causality, and Emerging Bio-Applications
Executive Summary
Substituted 1,3-diazinane-2,4,6-triones, universally recognized as barbituric acid derivatives, represent a cornerstone class of heterocyclic compounds in medicinal chemistry[1]. While the parent compound lacks intrinsic pharmacological activity, targeted substitutions at the C5 position transform this scaffold into potent modulators of the central nervous system (CNS) and, more recently, advanced chemotherapeutic agents[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between the chemical architecture of these derivatives and their biological efficacy, providing researchers with self-validating synthetic protocols and quantitative pharmacological insights.
Chemical Architecture & Pharmacological Causality
The core structural motif, pyrimidine-2,4,6(1H,3H,5H)-trione, is characterized by its active methylene group at the C5 position. The acidity of these protons ( pKa≈4.01 ) is driven by the resonance stabilization of the resulting enolate across the three carbonyl groups[1].
The Causality of C5 Substitution
Unsubstituted 1,3-diazinane-2,4,6-trione is highly polar and water-soluble, preventing it from crossing the blood-brain barrier (BBB). However, substituting the C5 position with alkyl, aryl, or spirocyclic moieties fundamentally alters the molecule's physicochemical properties:
-
Lipophilicity & BBB Penetration: Introducing lipophilic groups (e.g., the ethyl and phenyl groups in phenobarbital) increases the partition coefficient (ClogP), allowing the molecule to readily partition into the lipid bilayer of neuronal membranes[3].
-
Receptor Affinity: The steric bulk and electron density of C5 substituents dictate the binding affinity within the hydrophobic pockets of target proteins, such as the GABA A receptor or Topoisomerase II[4],[5].
Mechanisms of Action: From CNS Depression to Oncology
GABA A Receptor Allosteric Modulation
Historically, substituted 1,3-diazinane-2,4,6-triones have been utilized as sedatives, hypnotics, and anticonvulsants[6]. These compounds act as positive allosteric modulators of the GABA A receptor. By binding to the distinct barbiturate site on the receptor complex, they decrease the dissociation rate of γ -aminobutyric acid (GABA), thereby prolonging the duration of chloride ( Cl− ) channel opening. This massive influx of anions hyperpolarizes the postsynaptic neuron, effectively inhibiting action potential generation.
Fig 1. Allosteric modulation of the GABA_A receptor by substituted 1,3-diazinane-2,4,6-triones.
Topoisomerase II Catalytic Inhibition
Modern drug discovery has repurposed this scaffold for oncology. Derivatives such as Merbarone (a thiobarbituric acid derivative) act as catalytic inhibitors of DNA Topoisomerase II[5]. Unlike poisons (e.g., etoposide) that stabilize the cleavable complex and cause double-strand breaks, Merbarone blocks the enzyme's DNA cleavage activity entirely, preventing the decatenation of intertwined DNA strands during cellular replication[7].
Quantitative Pharmacological Data
To guide rational drug design, the following table synthesizes the quantitative pharmacological metrics of key 1,3-diazinane-2,4,6-trione derivatives, highlighting the balance between binding affinity, functional activity, and therapeutic indication.
| Compound / Derivative | Primary Target | Indication | Quantitative Metric | Reference |
| Phenobarbital | GABA A Receptor | Anticonvulsant | Binding Affinity: -31.22 kcal/mol | [4] |
| Methoxy-Spirobarbiturate | GABA A Receptor | CNS Depressant | Binding Affinity: -53.20 kcal/mol | [4] |
| 2-Thiobarbiturate | GABA A Receptor | Hypnotic/Antidepressant | Binding Affinity: -27.70 kcal/mol | [4] |
| Methohexital | GABA A Receptor | Ultra-short Anesthetic | pKa : 7.82 ± 0.10 | [6] |
| Merbarone (NSC 336628) | Topoisomerase II | Anticancer (Leukemia) | IC 50 : ~120 μM (Decatenation) | [5] |
| ARN16267 (Hybrid) | Topoisomerase II | Anticancer | IC 50 : 30 ± 6 μM | [5] |
Note: While methoxy-spirobarbiturates exhibit superior binding affinities, their high molecular weights often result in suboptimal ADME/Tox profiles. Conversely, 2-thiobarbiturates offer a more favorable balance of moderate binding and excellent blood-brain barrier permeability[4].
Modern Synthetic Methodologies: The Knoevenagel Condensation
The synthesis of 5-arylidene barbituric acid derivatives is predominantly achieved via the Knoevenagel condensation. As an application scientist, I emphasize that a protocol must be a self-validating system. The following methodology utilizes a green chemistry approach, leveraging aqueous media and heterogeneous catalysis to ensure high atom economy and product purity[8].
Step-by-Step Self-Validating Protocol
1. Reactant Preparation & Stoichiometry
-
Action: Combine 1.0 mmol of 1,3-diazinane-2,4,6-trione (barbituric acid) and 1.0 mmol of the target aromatic aldehyde in a round-bottom flask.
-
Causality: Maintaining strict equimolar stoichiometry prevents the formation of over-condensed bis-barbiturate byproducts, simplifying downstream purification and maximizing yield[8].
2. Catalytic Initiation
-
Action: Add 20 mg of a heterogeneous catalyst (e.g., Fe2O3 nanoparticles or Sodium Acetate) and 20 mL of a suitable green solvent (e.g., H2O /Ethanol 1:1 v/v).
-
Causality: The catalyst acts as a mild base to deprotonate the highly acidic C5 methylene group, generating a reactive enolate. The aqueous-ethanolic medium accelerates the reaction via hydrophobic packing effects, forcing the organic reactants into close proximity[8].
3. Condensation & In-Process Monitoring
-
Action: Stir the mixture at room temperature. Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate mobile phase.
-
Causality: Real-time TLC monitoring is a critical self-validation step. It visually confirms the consumption of the starting aldehyde, preventing unnecessary prolonged reaction times that could lead to thermal degradation or side reactions[8].
4. Isolation & Analytical Validation
-
Action: Upon completion, filter the precipitated arylidene barbituric acid derivative. Wash the solid with cold methanol and recrystallize from an EtOH/CHCl 3 (1:1 v/v) mixture.
-
Causality: Recrystallization strips away residual unreacted starting materials and catalyst traces. The final product must be validated via 1 H-NMR (verifying the presence of the characteristic vinylic proton signal at ~8.0-8.5 ppm) and FT-IR (confirming the shift in carbonyl stretching frequencies due to α,β -unsaturation) to ensure pharmaceutical-grade purity[8].
Fig 2. Self-validating synthetic workflow for Knoevenagel condensation of barbituric acid.
Conclusion
Substituted 1,3-diazinane-2,4,6-triones are far more than legacy CNS depressants. Through precise synthetic control—such as the Knoevenagel condensation—researchers can fine-tune the steric and electronic parameters at the C5 position. This rational design approach has successfully pivoted the scaffold toward novel therapeutic avenues, most notably as catalytic inhibitors of Topoisomerase II in oncology. By strictly adhering to self-validating protocols and understanding the causality behind physicochemical modifications, drug development professionals can continue to unlock the vast pharmacological potential of this versatile heterocycle.
Sources
- 1. Barbituric acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer potential of aminomethylidene-diazinanes I. Synthesis of arylaminomethylidene of diazinetriones and its cytotoxic effects tested in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomaterialdatabase.com [biomaterialdatabase.com]
- 5. Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iris.unipa.it [iris.unipa.it]
- 8. inorgchemres.org [inorgchemres.org]
Application Note: Synthesis Protocol for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Introduction and Rationale
The synthesis of N-aryl barbituric acid derivatives, such as 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione, is a critical technique in medicinal chemistry and drug development. The introduction of the 4-methoxyphenyl (p-anisyl) moiety breaks the symmetry of the parent pyrimidine-2,4,6-trione ring. This structural modification significantly alters the compound's lipophilicity, hydrogen-bonding network, and pharmacokinetic profile compared to unsubstituted barbituric acid. Furthermore, the electron-donating methoxy group provides a unique handle for further functionalization or specific target-receptor binding interactions.
Mechanistic Rationale & Causality
The core reaction is a twofold nucleophilic acyl substitution (condensation) between an N-aryl urea and a malonic ester. The causality behind the reagent selection is strictly rooted in pKa matching and the prevention of side reactions.
-
Base Selection: The pKa of the urea nitrogens is approximately 12–14. Sodium ethoxide (conjugate acid pKa ~16) is perfectly tuned to deprotonate the urea, generating a potent nucleophile. If aqueous sodium hydroxide were used, the hydroxide ion would competitively attack the diethyl malonate, leading to irreversible saponification (ester hydrolysis) into malonic acid, which terminates the reaction.
-
Solvent Selection: Absolute ethanol is mandatory. The presence of water would generate hydroxide ions from the ethoxide, again leading to the destruction of the malonate electrophile.
This mechanistic approach is adapted from the classical condensation methods established in [1] and expanded upon in recent literature regarding bioactive barbiturate derivatives [2].
Materials and Reagents
Quantitative data for the synthesis at a 0.1-molar scale.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Methoxyphenylurea | 166.18 | 1.0 | 16.6 g (0.1 mol) | Nucleophile / Core scaffold |
| Diethyl malonate | 160.17 | 1.0 | 16.0 g (0.1 mol) | Electrophile / C3 source |
| Sodium metal | 22.99 | 2.0 | 4.6 g (0.2 mol) | Base precursor |
| Absolute Ethanol | 46.07 | Solvent | 150 mL | Solvent / Conjugate acid |
| Conc. HCl (37%) | 36.46 | Excess | ~20 mL | Acidifying agent |
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the synthesis and isolation of the target trione.
Step-by-Step Protocol (Self-Validating System)
Step 1: Preparation of Sodium Ethoxide
-
Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, a calcium chloride drying tube, and a magnetic stir bar.
-
Add 100 mL of absolute ethanol to the flask.
-
Slowly add 4.6 g of cleanly cut sodium metal in small pieces.
-
Causality: Controlled, piecewise addition prevents thermal runaway, as the highly exothermic reaction can boil the ethanol violently.
-
Validation Checkpoint: The complete dissolution of the sodium metal and the cessation of hydrogen gas effervescence visually confirm the quantitative formation of sodium ethoxide.
Step 2: Reagent Addition
-
To the freshly prepared NaOEt solution, add 16.0 g of diethyl malonate dropwise.
-
Dissolve 16.6 g of 4-methoxyphenylurea in 50 mL of hot (70 °C) absolute ethanol. Add this warm solution to the reaction flask.
-
Causality: 4-Methoxyphenylurea has limited solubility in cold ethanol. Pre-heating ensures it enters the reaction in the liquid phase, preventing heterogeneous side reactions and ensuring stoichiometric accuracy.
Step 3: Condensation (Reflux)
-
Heat the mixture to reflux using an oil bath set to 110 °C for 7 hours.
-
Validation Checkpoint: As the twofold acyl substitution progresses, a thick white precipitate will form. This is the sodium salt of 1-(4-methoxyphenyl)barbituric acid, which is insoluble in ethanol. Its appearance confirms the reaction is proceeding correctly.
Step 4: Work-Up and Acidification
-
Cool the reaction mixture to 50 °C.
-
Add 150 mL of warm distilled water to the flask to dissolve the precipitated sodium salt.
-
Causality: Dissolving the solid matrix ensures that the subsequent acid addition will homogeneously protonate the enolate, preventing unreacted starting materials from being trapped inside the product crystals.
-
Slowly add concentrated HCl (~20 mL) while stirring continuously until the solution reaches pH 2.
-
Validation Checkpoint: The addition of strong acid protonates the water-soluble sodium salt, causing the immediate precipitation of the neutral, water-insoluble 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione. Confirm pH 2 with indicator paper.
Step 5: Isolation
-
Cool the acidified mixture in an ice bath (0–5 °C) overnight to maximize the crystallization yield.
-
Isolate the white precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 30 mL of ice-cold water.
-
Causality: Ice-cold water removes residual NaCl and unreacted water-soluble impurities without significantly dissolving the target product.
-
Dry the product in a vacuum oven at 80 °C for 4 hours.
Mechanistic Logic & Troubleshooting
Figure 2: Mechanistic logic of base selection to prevent ester saponification during condensation.
Common Pitfalls & Optimization:
-
Low Yield / No Precipitate in Step 3: Often caused by moisture in the ethanol or the diethyl malonate. Moisture converts ethoxide to hydroxide, leading to the saponification pathway shown in Figure 2. Ensure all glassware is oven-dried and reagents are strictly anhydrous.
-
Oiling Out During Acidification: If the product forms an oil instead of crystals upon adding HCl, the addition was likely too fast, trapping impurities. Re-heat the mixture until the oil dissolves, then allow it to cool slowly to room temperature before placing it in the ice bath.
Analytical Characterization Data
Expected analytical data for self-validation of the isolated product.
| Technique | Expected Signal / Value | Assignment / Rationale |
| 1H NMR (DMSO-d6) | δ 11.3 (s, 1H) | Imide NH (N3-H); confirms mono-aryl substitution |
| 1H NMR (DMSO-d6) | δ 7.1 - 6.9 (m, 4H) | Aromatic protons of the p-methoxyphenyl ring |
| 1H NMR (DMSO-d6) | δ 3.8 (s, 3H) | Methoxy group (-OCH3) |
| 1H NMR (DMSO-d6) | δ 3.6 (s, 2H) | Active methylene (C5-H2) of the pyrimidine ring |
| IR Spectroscopy | ~1710, 1680 cm⁻¹ | Strong C=O stretching (barbiturate ring carbonyls) |
| Mass Spec (ESI-) | m/z 233.05 | [M-H]⁻ ion (Theoretical MW = 234.21 g/mol ) |
References
Application Notes and Protocols: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3-diazinane-2,4,6-trione scaffold, a core component of barbituric acid derivatives, has historically been a cornerstone in the development of central nervous system (CNS) therapeutics.[1][2] This application note provides a comprehensive guide for the investigation of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, a specific analog, within a modern drug discovery framework. We will explore its potential therapeutic applications, outline a strategic experimental workflow, and provide detailed protocols for its initial characterization, from primary screening to essential safety profiling. The causality behind experimental choices is emphasized to empower researchers in their decision-making processes.
Introduction: The Therapeutic Potential of the Barbiturate Scaffold
Barbituric acid and its derivatives have a rich history in pharmacology, with numerous compounds having been developed as sedatives, hypnotics, and anticonvulsants.[1][2] The primary mechanism of action for many of these agents is the modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the CNS. By enhancing GABAergic transmission, these compounds produce a depressant effect on the central nervous system.[1]
The subject of this guide, 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, incorporates the key diazinane-2,4,6-trione pharmacophore. The addition of a 4-methoxyphenyl substituent introduces a distinct chemical feature that may modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially offering a unique therapeutic profile. While this specific molecule is not extensively characterized in publicly available literature, its structural similarity to known bioactive agents suggests several promising avenues for investigation in drug discovery.
Potential Therapeutic Applications:
-
Anticonvulsant: Given the well-established anti-seizure activity of many barbiturates like phenobarbital, this is a primary and logical therapeutic area to explore.[1][2]
-
Anxiolytic and Sedative-Hypnotic: The CNS depressant effects of barbiturates make them candidates for treating anxiety and sleep disorders.
-
Neuroprotection: Emerging research into the multifaceted roles of GABAergic modulation suggests potential applications in neurodegenerative diseases.
-
Oncology: Some novel barbituric acid derivatives have demonstrated anticancer properties, opening up another possible avenue of investigation.[3]
-
Antimicrobial: Certain derivatives have also shown potential as antimicrobial agents.[4]
A Strategic Drug Discovery Workflow
A systematic and logical progression of experiments is crucial for efficiently evaluating the therapeutic potential of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione. The following workflow is proposed as a starting point, designed to be iterative and adaptable based on emerging data.
Caption: Proposed drug discovery workflow for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
Experimental Protocols: A Practical Guide
The following protocols are foundational for the initial characterization of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
In Vitro Cytotoxicity Assessment: MTT Assay
Rationale: Before assessing the functional activity of a compound, it is essential to determine its inherent cytotoxicity. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[5][6][7] This allows for the differentiation between a compound's desired pharmacological effect and non-specific toxicity.
Protocol:
-
Cell Seeding:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma for neuroactivity screening or a cancer cell line for oncology) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[7][8]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the seeded cells and replace it with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Assay Procedure:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[5][7]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6][9]
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5][6]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][8]
-
Incubate overnight at 37°C in a humidified atmosphere.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7][8][9]
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.20 | 96.0% |
| 10 | 1.15 | 92.0% |
| 50 | 0.88 | 70.4% |
| 100 | 0.45 | 36.0% |
Primary Functional Screen: In Vivo Anticonvulsant Activity
Rationale: To assess the potential of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione as an anticonvulsant, the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are widely used and accepted preclinical screens.[10][11][12] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures and identifies compounds that raise the seizure threshold.[10][12]
Protocol (MES Model):
-
Animal Preparation:
-
Use adult male Swiss albino mice (20-25 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Prepare a suspension of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the compound orally or intraperitoneally at various doses (e.g., 30, 100, 300 mg/kg).[10]
-
Include a vehicle control group and a positive control group (e.g., phenytoin or sodium valproate).[13]
-
Allow for a 30-60 minute absorption period.
-
-
Induction of Seizures:
-
Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
-
Data Analysis:
-
Record the number of animals in each group that are protected from the tonic hind limb extension.
-
Calculate the percentage of protection for each dose.
-
Determine the ED50 (the dose that protects 50% of the animals).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Animals Protected / Total | % Protection |
| Vehicle Control | - | 0 / 8 | 0% |
| 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | 30 | 2 / 8 | 25% |
| 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | 100 | 5 / 8 | 62.5% |
| 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | 300 | 8 / 8 | 100% |
| Phenytoin (Positive Control) | 25 | 7 / 8 | 87.5% |
Preclinical Safety Assessment
3.3.1. hERG Channel Inhibition Assay
Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[14][15] Inhibition of this channel can lead to a prolonged QT interval, a potentially fatal cardiac arrhythmia.[15] Therefore, assessing the hERG liability of any new chemical entity is a critical step in preclinical safety evaluation.
Caption: Workflow for the hERG channel inhibition assay.
Protocol (Automated Patch Clamp):
-
Cell Culture:
-
Use a cell line stably expressing the hERG channel, such as CHO or HEK293 cells.[16]
-
Culture the cells according to standard protocols.
-
-
Compound Preparation:
-
Prepare a stock solution of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in DMSO.
-
Serially dilute the compound in the appropriate extracellular solution to achieve the final desired concentrations.
-
-
Electrophysiological Recording:
-
Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[15]
-
Load the cells and compound solutions onto the instrument.
-
The instrument will automatically establish whole-cell patch-clamp recordings.
-
Apply a specific voltage protocol to elicit hERG channel currents.[16]
-
Record baseline currents and then apply the different concentrations of the test compound.
-
-
Data Analysis:
-
Measure the peak tail current of the hERG channel at each compound concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
3.3.2. Cytochrome P450 (CYP) Inhibition Assay
Rationale: The cytochrome P450 enzyme superfamily is responsible for the metabolism of a vast majority of drugs.[17][18] Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions, potentially causing adverse effects.[18][19] Therefore, evaluating the inhibitory potential of a compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a crucial part of safety assessment.[18][19]
Protocol (Fluorogenic Assay):
-
Reagent Preparation:
-
Use human liver microsomes or recombinant human CYP enzymes.[17]
-
Prepare a reaction buffer (e.g., potassium phosphate buffer).
-
Prepare solutions of specific fluorogenic probe substrates for each CYP isoform.
-
Prepare a NADPH regenerating system.
-
-
Assay Procedure:
-
In a 96-well plate, combine the buffer, human liver microsomes (or recombinant enzymes), and various concentrations of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
-
Include a no-inhibitor control and a positive control inhibitor for each CYP isoform.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
-
Data Acquisition and Analysis:
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value for each CYP isoform.
-
Conclusion and Future Directions
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione represents a promising starting point for a drug discovery program, leveraging the well-established therapeutic potential of the barbiturate scaffold. The protocols outlined in this application note provide a robust framework for the initial in vitro and in vivo characterization of this compound. Positive results from these initial studies would warrant further investigation into its mechanism of action, lead optimization to improve potency and drug-like properties, and more extensive in vivo efficacy and safety studies. The systematic application of these methodologies will enable a thorough evaluation of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione and its potential as a novel therapeutic agent.
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- Merck.
- Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT.
- protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- PMC.
- Slideshare. hERG Assay.
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Evotec. hERG Safety Assay.
- Bienta. CYP450 inhibition assay (fluorogenic).
- MDPI. (2024, September 5).
- Metrion Biosciences. (2025, March 28).
- Reaction Biology. Herg Assay Services.
- Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
- Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
- LifeNet Health LifeSciences. CYP Inhibition Assay.
- Taylor & Francis. (2024, July 16). Barbiturate–sulfonate hybrids as potent cholinesterase inhibitors: design, synthesis and molecular modeling studies.
- Wikipedia.
- ResearchGate. (2024, June 4).
- Slideshare. Determination of anticonvulsant activity of drugs using animal models.
- PMC. (2025, February 12).
- PMC. (2020, June 20).
- PLOS One. (2014, June 19). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models.
- Ingenta Connect. (2021, February 1).
- PMC. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties.
- ChemDiv. 5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione.
- PubChem. (513C)1,3-diazinane-2,4,6-trione.
- ChemDiv. Compound 5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione....
- ApiSyn Healthcare. 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione.
- PMC. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents.
- ResearchGate. (2022, December 23).
- Zenodo. Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines.
- MDPI. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- PubChem. 1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
- ResearchGate. (PDF) 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione.
- Benchchem. Application of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in Medicinal Chemistry.
- PharmaCompass.com. 1,3-dimethyl-1,3-diazinane-2,4,6-trione.
- Google Patents. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
- ResearchGate.
- Google Patents.
- Wikipedia. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione.
- MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- Benchchem. 1-Butyl-1,3-diazinane-2,4,6-trione.
- MDPI. (2025, October 13). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Sarex. 2-(4-Methoxyphenyl)4,6-bis-(2,4-dihydroxyphenyl) -1,3,5-triazine (Appolo-125 (P)).
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Application Note: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Chemical Rationale
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, commonly referred to as N-(4-methoxyphenyl)barbituric acid, is a highly versatile building block in modern medicinal chemistry. While classic unsubstituted barbiturates are historically known for their central nervous system (CNS) depressant activity, the introduction of an N-aryl substitution—specifically the electron-donating 4-methoxyphenyl group—fundamentally alters the molecule's pharmacological profile and physicochemical properties[1][2].
The methoxy moiety enhances the lipophilicity of the scaffold, improving cellular permeability and optimizing binding affinity within hydrophobic protein pockets (such as the ATP-binding cleft of kinases)[3][4]. Synthetically, the core features a highly acidic C5-methylene group flanked by two carbonyls. This structural characteristic allows the compound to act as a potent nucleophile in Knoevenagel condensations, diazonium couplings, and multicomponent reactions (MCRs), making it an ideal precursor for synthesizing push-pull chromophores, matrix metalloproteinase (MMP) inhibitors, and ribosomal S6 kinase 2 (RSK2) inhibitors[3][5][6].
Key Application Areas in Drug Discovery
Synthesis of RSK2 Inhibitors for Targeted Cancer Therapy
The 90 kDa ribosomal S6 kinase 2 (RSK2) is a critical downstream effector of the Ras/MAPK signaling pathway. Aberrant RSK2 activation is heavily implicated in the metastasis and survival of various cancers, including breast and prostate cancer[3][7].
Recent structural optimization studies have identified barbituric acid aryl hydrazone derivatives as potent, selective inhibitors of the RSK2 N-terminal kinase domain (NTKD)[3][4]. The N-(4-methoxyphenyl)barbituric acid core provides the necessary hydrogen-bond acceptor/donor network to anchor the molecule within the kinase hinge region, while the C5-hydrazone linkage projects the aryl substituent into the hydrophobic specificity pocket.
Figure 1: Mechanism of action for barbituric acid aryl hydrazones in the RSK2 signaling pathway.
Development of Antimicrobial Chalcone-Barbiturate Hybrids
By exploiting the C5-acidity of the N-(4-methoxyphenyl)barbituric acid scaffold, researchers synthesize 5-arylidene derivatives via Knoevenagel condensation[5][8]. These molecules act as push-pull chromophores and exhibit broad-spectrum antimicrobial activity. The electron-donating 4-methoxyphenyl group on the barbiturate nitrogen increases the electron density of the pyrimidine ring, which enhances the molecule's ability to intercalate with bacterial targets or disrupt microbial cell wall synthesis[1].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Observational checkpoints are included so the synthetic chemist can verify the success of the reaction in real-time.
Protocol A: Synthesis of Barbituric Acid Aryl Hydrazones (RSK2 Inhibitors)
Mechanistic Rationale: This reaction relies on an electrophilic aromatic substitution at the C5 position of the barbiturate. Strict temperature control (0–5 °C) is mandatory to prevent the degradation of the diazonium salt into a phenol. Sodium acetate is utilized as a mild buffer to maintain the optimal pH, ensuring the C5-methylene group is sufficiently enolized for nucleophilic attack without hydrolyzing the pyrimidine core[3][6].
Reagents:
-
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione (20.0 mmol)
-
Substituted aniline (20.0 mmol)
-
Sodium nitrite (NaNO₂, 25.0 mmol)
-
Sodium acetate (NaOAc, 0.1 mol)
-
Concentrated HCl (6.7 mL)
-
Ethanol / Deionized Water
Step-by-Step Workflow:
-
Diazotization: Dissolve the substituted aniline (20.0 mmol) in a mixture of conc. HCl (6.7 mL) and water (21 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Self-Validation Checkpoint: Slowly add a pre-cooled solution of NaNO₂ (25 mmol in 6 mL water) dropwise. The solution should remain clear but may turn slightly pale. If heavy bubbling (N₂ gas) occurs, the temperature is too high, and the diazonium salt is decomposing. Keep the temperature strictly below 5 °C.
-
Substrate Preparation: In a separate flask, dissolve 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione (20.0 mmol) in ethanol (62 mL). Add a solution of NaOAc (9.2 g, 0.1 mol) in water (16 mL) to buffer the system. Cool this mixture to 10 °C.
-
Coupling: Add the cold diazonium solution dropwise to the buffered barbituric acid solution under vigorous magnetic stirring.
-
Self-Validation Checkpoint: An immediate color change (typically to vibrant yellow, orange, or red, depending on the aniline substituent) will occur, followed by the rapid formation of a heavy precipitate[3][6].
-
Workup: Stir for an additional 2 hours at room temperature. Filter the solid under vacuum, wash sequentially with cold water and cold ethanol, and recrystallize from DMF/ethanol to yield the pure aryl hydrazone.
Protocol B: Microwave-Assisted Knoevenagel Condensation
Mechanistic Rationale: Microwave irradiation provides rapid, volumetric heating that drastically accelerates the dehydration step of the aldol-type condensation. This minimizes the formation of bis-adducts (Michael addition of a second barbituric acid molecule) which commonly plague conventional reflux methods[5][8].
Reagents:
-
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione (5.0 mmol)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (5.0 mmol)
-
Piperidine (catalytic, 2-3 drops)
-
Ethanol / Water (1:1 v/v, 10 mL)
Step-by-Step Workflow:
-
Preparation: Combine the barbituric acid derivative and the aldehyde in a 30 mL microwave-safe pressure vial. Add the EtOH/Water solvent mixture and the catalytic piperidine.
-
Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 300 W, ramping to 120 °C, and hold for 10–15 minutes[5][8].
-
Self-Validation Checkpoint: Upon cooling the vial to room temperature, a dense, highly crystalline precipitate should spontaneously crash out of the solution. If the solution remains an oil, trituration with cold diethyl ether is required.
-
Workup: Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Figure 2: Divergent synthetic workflows utilizing the 1-(4-methoxyphenyl)barbituric acid core.
Quantitative Data Summaries
The structural modifications at the C5 position of the N-(4-methoxyphenyl)barbituric acid core yield compounds with highly tunable biological activities. The tables below summarize representative data from recent medicinal chemistry campaigns.
Table 1: Inhibitory Activity of Barbituric Acid Aryl Hydrazone Derivatives against RSK2 [3][6]
| Compound ID | C5-Aryl Hydrazone Substituent | RSK2 Inhibitory Rate (@ 10 µM) | RSK2 IC₅₀ (µM) | Molecular Docking Binding Mode |
| Hit 1 | Unsubstituted Phenyl | 47% | > 10.0 | Weak H-bond with hinge region |
| Cmpd 9 | 3-Chloro-4-fluorophenyl | > 85% | 1.95 | Strong halogen interaction in hydrophobic pocket |
| Cmpd 12 | 4-Methoxyphenyl | 52% | ~ 8.40 | Steric clash limits deep pocket penetration |
| Cmpd 14 | 3,4-Dichlorophenyl | > 80% | 2.19 | Optimal fit in the NTKD specificity pocket |
Note: Data demonstrates that halogenation on the aryl hydrazone ring significantly improves RSK2 NTKD binding affinity.
Table 2: Antimicrobial Activity of 5-Arylidene Derivatives (Zone of Inhibition in mm)
| Derivative (C5-Aldehyde) | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. vulgaris (Gram -) |
| 4-Chlorobenzylidene | 18 mm | 16 mm | 14 mm | 10 mm |
| 4-Methoxybenzylidene | 22 mm | 20 mm | 18 mm | 12 mm |
| 3-Nitrobenzylidene | 15 mm | 14 mm | 10 mm | 8 mm |
| Standard (Ciprofloxacin) | 25 mm | 24 mm | 28 mm | 26 mm |
Note: The presence of an additional electron-donating group (4-methoxy) on the benzylidene ring synergizes with the N-(4-methoxyphenyl) core to maximize Gram-positive antibacterial efficacy.
References
-
One-Pot Synthesis of Push–Pull Butadienes from 1,3-Diethyl-2-thiobarbituric Acid and Propargylic Alcohols Source: MDPI (Molbank) URL:[Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW BARBITONE DERIVATIVES Source: World Journal of Pharmaceutical Research URL:[Link]
-
Synthesis, activity evaluation, and docking analysis of barbituric acid aryl hydrazone derivatives as RSK2 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
-
Synthesis, activity evaluation, and docking analysis of barbituric acid aryl hydrazone derivatives as RSK2 inhibitors (PubMed Record) Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method Source: ARC Journals URL:[Link]
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- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. arcjournals.org [arcjournals.org]
Application Notes and Protocols for the Biological Screening of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Introduction: Unveiling the Therapeutic Potential of a Novel Diazinane Trione Derivative
The 1,3-diazinane-2,4,6-trione scaffold, a derivative of pyrimidine, is a privileged structure in medicinal chemistry, with analogues demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The subject of this application note, 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, is a novel compound whose therapeutic potential remains to be elucidated. This document provides a comprehensive, tiered experimental workflow for the initial biological screening of this compound. The proposed strategy is designed to efficiently identify its primary biological activity and guide further, more focused investigations.
Our approach is structured as a screening cascade, beginning with a broad primary assay to assess general cytotoxicity against a panel of cancer cell lines. This is a logical starting point given that many heterocyclic compounds exhibit antiproliferative properties.[2][3] Subsequent secondary and tertiary assays are designed to either confirm and elaborate on initial cytotoxic "hits" or to explore other plausible biological activities such as anti-inflammatory and neuroprotective effects. This systematic approach ensures a thorough initial evaluation of the compound's bioactivity profile.
Tier 1: Primary Screening - Broad-Spectrum Cytotoxicity Assessment
The initial step in characterizing a novel compound is to assess its general effect on cell viability. A broad-spectrum cytotoxicity screen against a diverse panel of human cancer cell lines is a highly effective method for identifying potential anticancer activity and determining the compound's potency and selectivity.[4][5]
Rationale for Cell Line Selection
The selected cell lines should represent a variety of cancer types to provide a broad overview of the compound's potential spectrum of activity. We recommend a panel that includes, at a minimum:
-
MCF-7: An estrogen receptor-positive breast cancer cell line.
-
MDA-MB-231: A triple-negative breast cancer cell line, known for its aggressive phenotype.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
-
HepG2: A human liver cancer cell line.
-
A normal, non-cancerous cell line (e.g., MCF-10A or primary fibroblasts): To assess for selective toxicity towards cancer cells.
Experimental Workflow: Primary Cytotoxicity Screening
Caption: Workflow for primary cytotoxicity screening.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cell lines
-
Complete growth medium (specific to each cell line)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in DMSO. Prepare serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits cell growth by 50%. |
| Selectivity Index (SI) | The ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher SI indicates greater selectivity for cancer cells. |
Tier 2: Secondary Screening - Mechanism of Action and Broader Biological Profiling
Based on the results of the primary screen, secondary assays are performed to either delve deeper into the mechanism of anticancer action or to explore other potential biological activities.
Scenario A: Positive Hit in Primary Cytotoxicity Screen (IC50 < 10 µM in at least one cancer cell line)
If the compound shows significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.
1. Apoptosis vs. Necrosis Determination:
-
Protocol: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. This assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and viable cells (Annexin V and PI negative).
2. Cell Cycle Analysis:
-
Protocol: Propidium Iodide (PI) staining of DNA followed by flow cytometry. This analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and can indicate if the compound induces cell cycle arrest at a specific checkpoint.
Scenario B: Negative or Weak Hit in Primary Cytotoxicity Screen (IC50 > 10 µM)
If the compound does not exhibit significant cytotoxicity, it is prudent to investigate other potential biological activities. The structure of the compound, containing a substituted phenyl ring and a heterocyclic core, suggests potential for anti-inflammatory or neuroprotective effects.
1. Anti-inflammatory Activity Screening:
-
Rationale: Chronic inflammation is a hallmark of many diseases.[6] The ability of a compound to modulate inflammatory responses is of significant therapeutic interest.
-
Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat cells with various concentrations of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.
-
Caption: Simplified LPS-induced inflammatory pathway.
2. Neuroprotective Activity Screening:
-
Rationale: Protecting neurons from damage is a key strategy in combating neurodegenerative diseases.[7]
-
Protocol: Hydrogen Peroxide (H2O2)-induced Oxidative Stress in SH-SY5Y Neuroblastoma Cells. [8]
-
Cell Culture: Differentiate SH-SY5Y cells into a neuronal phenotype using retinoic acid.
-
Treatment: Pre-treat the differentiated cells with various concentrations of the compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 (e.g., 100 µM) for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay. An increase in cell viability compared to the H2O2-treated control indicates a neuroprotective effect.
-
Tier 3: Tertiary Screening - Target Identification and In-depth Mechanistic Studies
The results from the secondary screens will guide the design of more specific tertiary assays aimed at identifying the molecular target and further elucidating the mechanism of action.
-
If Apoptosis is Induced: Western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).
-
If Cell Cycle Arrest is Observed: Western blot analysis for cyclins and cyclin-dependent kinases (CDKs).
-
If Anti-inflammatory Activity is Confirmed: ELISA assays to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant of LPS-stimulated macrophages.
-
If Neuroprotective Activity is Confirmed: Measurement of reactive oxygen species (ROS) levels using fluorescent probes like DCFDA to confirm the antioxidant mechanism.
Conclusion and Future Directions
This structured, multi-tiered approach to the biological screening of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione provides a robust framework for its initial pharmacological characterization. The data generated from these assays will be instrumental in determining the most promising therapeutic avenue for this novel compound and will lay the groundwork for subsequent lead optimization and preclinical development.
References
-
Biological Assays: Innovations and Applications. Longdom.org. Available from: [Link]
-
High-throughput screening platform for small-molecules with anti-inflammatory potential. UEFISCDI. Available from: [Link]
-
Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. Available from: [Link]
-
Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. Available from: [Link]
-
Tumor Panel Screens Using Tumor Cell Lines in 2D Cell Culture Assays. Charles River. Available from: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoNetwork. Available from: [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. Available from: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. ResearchOnline@JCU. Available from: [Link]
-
Screening Models of Anti-Inflammatory Drugs. SlideShare. Available from: [Link]
-
Screening of Neuroprotective Drugs. BMSEED. Available from: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available from: [Link]
-
Screening and identification of novel biologically active natural compounds. ResearchGate. Available from: [Link]
-
Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - Helsinki.fi. Available from: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
-
AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Preprints.org. Available from: [Link]
-
Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs. Available from: [Link]
-
How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. MDPI. Available from: [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC. Available from: [Link]
-
Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents. PubMed. Available from: [Link]
-
Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PMC. Available from: [Link]
-
Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines. Zenodo. Available from: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available from: [Link]
-
Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. PubMed. Available from: [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. Available from: [Link]
-
Synthesis, Biological and In Silico Studies of a Tripodal Schiff Base Derived from 2,4,6-Triamino-1,3,5-triazine and Its Trinuclear Dy(III), Er(III), and Gd(III) Salen Capped Complexes. MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. MDPI. Available from: [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link]
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derivatization of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione for bioassays
Application Note: Derivatization Strategies for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in Bioassay Development
Executive Summary
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, commonly recognized as an N-aryl derivative of barbituric acid, is a highly versatile scaffold in drug discovery and chemical biology. The presence of the electron-donating 4-methoxyphenyl group at the N1 position enhances the molecule's lipophilicity and alters its electronic landscape, making it an excellent candidate for targeted bioassays, including antimicrobial screening, anticancer evaluation, and the development of Aggregation-Induced Emission (AIE) fluorogens[1][2].
As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols for the orthogonal derivatization of this scaffold. By exploiting the distinct pKa values of the C5 active methylene and the N3 imide nitrogen, researchers can selectively synthesize arylidene derivatives or "Click-ready" probes without cross-reactivity.
Mechanistic Rationale & Chemical Topology
To effectively utilize this scaffold, one must understand the causality behind its reactivity:
-
C5 Active Methylene (pKa ~4.5): Flanked by two carbonyl groups, the C5 protons are highly acidic. The enolate forms readily under neutral or mildly basic conditions, making it the prime site for Knoevenagel condensations with aromatic aldehydes. The thermodynamic driving force is the formation of a highly conjugated, thermodynamically stable exocyclic double bond[3].
-
N3 Imide Nitrogen (pKa ~8.0): The unsubstituted N3 position is less acidic than C5 but can be selectively deprotonated using a moderate base (e.g., K₂CO₃) in a polar aprotic solvent. This site is ideal for installing pharmacokinetic modifiers or affinity tags (e.g., alkynes for Click chemistry) without disrupting the primary pharmacophore at C5.
Orthogonal derivatization pathways for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
Experimental Protocols
Protocol 1: C5-Arylidene Derivatization via Green Knoevenagel Condensation
Purpose: Synthesis of highly conjugated derivatives for AIE fluorescence assays or enzyme inhibition screens[1]. Causality & Design: We utilize a catalyst-free, aqueous-ethanol solvent system. The rationale is two-fold: it adheres to green chemistry principles by avoiding toxic organic solvents, and it acts as a self-purifying system. As the highly conjugated arylidene product forms, its solubility in the polar aqueous-alcoholic medium drops drastically, driving the reaction to completion via Le Chatelier's principle and allowing isolation by simple filtration[3].
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.1 mmol of the desired aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde for push-pull AIE fluorogens) in 8 mL of absolute ethanol.
-
Addition: Dissolve 1.0 mmol of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in 2 mL of hot deionized water. Add this dropwise to the stirring ethanol solution.
-
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
-
Self-Validation Check: The reaction is self-indicating. A distinct color change (typically to deep orange or red) will occur, followed by the precipitation of a solid. TLC (Hexane:EtOAc 7:3) will confirm the disappearance of the UV-active barbituric acid starting material.
-
Isolation: Cool the flask to 0 °C in an ice bath to maximize precipitation. Filter the solid under a vacuum, wash three times with 5 mL of ice-cold ethanol to remove unreacted aldehyde, and dry under a high vacuum.
Protocol 2: N3-Propargylation for "Click-Ready" Bioassay Probes
Purpose: Installation of a terminal alkyne for downstream Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or biotin tags[2]. Causality & Design: To prevent unwanted O-alkylation or C5-dialkylation, we use Potassium Carbonate (K₂CO₃) as a mild base in Dimethylformamide (DMF). DMF solvates the potassium cation effectively, leaving the N3-anion highly nucleophilic. The reaction is kept at room temperature to maintain kinetic control over the N-alkylation pathway.
Step-by-Step Methodology:
-
Deprotonation: Suspend 1.0 mmol of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione and 1.2 mmol of anhydrous K₂CO₃ in 10 mL of dry DMF under an inert nitrogen atmosphere. Stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture to 0 °C. Add 1.1 mmol of propargyl bromide (80 wt. % in toluene) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Self-Validation Check: Quench a 50 µL aliquot in water and extract with ethyl acetate. TLC (DCM:MeOH 95:5) should reveal a new, less polar UV-active spot compared to the starting material.
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water. If the product precipitates, collect it via filtration. If it forms an oil, extract it with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Quantitative Data & Application Summary
The following table summarizes the expected quantitative outcomes and targeted bioassay applications for the derivatives synthesized using the protocols above.
| Derivatization Site | Reagent / Electrophile | Reaction Type | Expected Yield | Primary Bioassay Application |
| C5 | 4-(Dimethylamino)benzaldehyde | Knoevenagel Condensation | 85 - 92% | AIE Fluorescence, Protein Fibril Detection[1] |
| C5 | Substituted Salicylaldehydes | Knoevenagel Condensation | 78 - 88% | Antimicrobial / Antifungal Screening[2] |
| N3 | Propargyl Bromide | Nucleophilic Substitution (SN2) | 70 - 75% | Target Pull-down (via Biotin-Azide Click) |
| N3 | Methyl Iodide / Alkyl Halides | Nucleophilic Substitution (SN2) | 80 - 90% | Pharmacokinetic Tuning (Lipophilicity Assays) |
Sources
Application Notes & Protocols: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione as a Versatile Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, a key N-aryl substituted barbiturate intermediate. Barbituric acid and its derivatives are a cornerstone in medicinal chemistry, serving as foundational scaffolds for a wide array of therapeutic agents, including sedatives, hypnotics, and anticonvulsants.[1][2] The introduction of an N-aryl substituent, such as the 4-methoxyphenyl group, offers a critical vector for modifying the pharmacological and pharmacokinetic properties of the final compounds. This guide details a robust protocol for the synthesis of the title compound and demonstrates its utility as a versatile intermediate through a subsequent Knoevenagel condensation, a hallmark reaction for this class of molecules.[1]
Introduction: The Significance of N-Aryl Barbiturates
Barbituric acid, a pyrimidine derivative, is a heterocyclic compound of significant pharmacological interest. While the parent molecule is not biologically active, its derivatives, known as barbiturates, have a long history in medicine as central nervous system depressants.[1][3] The therapeutic properties of these compounds are largely dictated by the substituents at the C5 position of the pyrimidine ring.[1]
The strategic introduction of an aryl group at the N1 position, as in 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, provides a powerful tool for drug design. This modification can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The 4-methoxyphenyl moiety, in particular, is a common feature in many biologically active compounds, often contributing to enhanced binding affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This intermediate is of particular value for the synthesis of novel derivatives for a range of applications, from traditional CNS targets to emerging areas like anticancer and antimicrobial research.[4][5] The active methylene group at the C5 position is readily functionalized, making it a key synthon for building molecular complexity.
Physicochemical and Calculated Properties
A summary of the key properties for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₄ | Calculated |
| Molecular Weight | 234.21 g/mol | Calculated |
| IUPAC Name | 1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Standard Nomenclature |
| Appearance | White to off-white crystalline solid | Predicted |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | Predicted based on analogs |
| Melting Point | >200 °C (Decomposition may be observed) | Predicted |
Synthesis Protocol: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
This protocol describes a reliable method for the synthesis of the title compound via the condensation of 4-methoxyphenylurea and diethyl malonate. The reaction proceeds through a well-established pathway for the formation of the barbiturate ring system.[6]
Rationale
The synthesis relies on a base-catalyzed condensation reaction. Sodium ethoxide, a strong base, is used to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then attacks one of the carbonyl groups of 4-methoxyphenylurea. An intramolecular cyclization follows, with the elimination of ethanol, to yield the desired 1,3-diazinane-2,4,6-trione ring. The use of an anhydrous solvent is critical to prevent hydrolysis of the ester and the base.
Materials & Reagents
-
4-Methoxyphenylurea
-
Diethyl malonate
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (2M)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Experimental Workflow Diagram
Caption: Synthesis workflow for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of anhydrous ethanol. Carefully add 1.15 g (50 mmol) of sodium metal in small pieces. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add 8.0 g (50 mmol) of diethyl malonate dropwise with stirring.
-
Addition of Urea Derivative: To this mixture, add 8.3 g (50 mmol) of 4-methoxyphenylurea.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 7 hours. A precipitate may form during this time.
-
Solvent Removal: After cooling, remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in 100 mL of warm water. Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with cold diethyl ether (2 x 20 mL) to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 65-75%.
Application as an Intermediate: Knoevenagel Condensation
The C5 position of the barbiturate ring is flanked by two carbonyl groups, making the methylene protons acidic and the carbon nucleophilic. This reactivity is exploited in the Knoevenagel condensation to form C5-substituted derivatives, which are often the final, biologically active molecules.[1]
Rationale
This protocol describes the condensation of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione with an aromatic aldehyde (e.g., indole-3-carboxaldehyde) to generate a 5-ylidene derivative.[7] The reaction is typically catalyzed by a weak base, such as piperidine, in a solvent that allows for the azeotropic removal of water (e.g., ethanol or acetic acid) to drive the reaction to completion.
Materials & Reagents
-
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
-
Indole-3-carboxaldehyde (or other suitable aldehyde)
-
Piperidine (catalytic amount)
-
Glacial Acetic Acid
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
Reaction Pathway Diagram
Caption: Knoevenagel condensation pathway using the title intermediate.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2.34 g (10 mmol) of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione and 1.45 g (10 mmol) of indole-3-carboxaldehyde.
-
Solvent and Catalyst Addition: Add 30 mL of glacial acetic acid and 0.5 mL of piperidine.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product will typically precipitate. If not, slowly add the reaction mixture to 100 mL of ice-cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the product with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted aldehyde.
-
Drying and Characterization: Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
-
General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere or in an anhydrous solvent.
-
Piperidine and Acetic Acid: These reagents are corrosive and have strong odors. Handle with caution.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione is a highly valuable and versatile chemical intermediate. The protocols provided herein offer a clear and reproducible pathway for its synthesis and subsequent functionalization. Its strategic use enables the efficient construction of diverse libraries of N-aryl barbiturates, paving the way for the discovery of new therapeutic agents with tailored pharmacological profiles. The inherent reactivity of the C5 position, combined with the modulatory influence of the N-aryl substituent, ensures its continued importance in modern medicinal chemistry and drug development programs.
References
-
Aboul-Enein, H. Y., Schauberger, C. W., Hansen, A. R., & Fischer, L. J. (1975). Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties. Journal of Medicinal Chemistry, 18(7), 736–741. [Link]
-
Brueggemeier, R. W., & Snider, C. E. (1987). Synthesis and evaluation of sulfur-containing glutethimide derivatives for aromatase and desmolase inhibitory activity. Journal of Medicinal Chemistry, 30(3), 439-443. [Link]
-
Aboul-Enein, H. Y., Schauberger, C. W., Hansen, A. R., & Fischer, L. J. (1975). Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties. Journal of Medicinal Chemistry. [Link]
-
Grunert, R. R., & Phillips, P. H. (1951). Synthesis and Evaluation of Sulfur-Containing Glutethimide Derivatives for Aromatase and Desmolase Inhibitory Activity. Academia.edu. [Link]
-
Aboul-Enein, H. Y., et al. (1975). Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties. ACS Publications. [Link]
-
Gualtieri, F., et al. (2007). Three-component, one-pot sequential synthesis of N-aryl, N'-alkyl barbiturates. The Journal of Organic Chemistry, 72(8), 3149-3152. [Link]
-
Al-Hourani, B. J., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(18), 4215. [Link]
-
PubChem. (n.d.). 5-[(4-Methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione. PubChem. Retrieved from [Link]
-
Gualtieri, F., et al. (2008). Multicomponent, One-Pot Sequential Synthesis of 1,3,5- and 1,3,5,5-Substituted Barbiturates. The Journal of Organic Chemistry, 73(18), 7311-7314. [Link]
-
S. M. M. College of Pharmacy. (2024). New Barbiturate Derivatives as Biological Active Agents. ResearchGate. [Link]
-
Stuart, D. R., & Fagnou, K. (2011). Direct Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. Angewandte Chemie International Edition, 50(31), 7173-7176. [Link]
-
Chen, Y. C., et al. (2020). Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma. Cancers, 12(6), 1673. [Link]
-
PubChem. (n.d.). 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. PubChem. Retrieved from [Link]
-
Patel, D. R., et al. (2024). Synthesis and anti-bacterial activity of barbituric acid derivatives. World Journal of Advanced Research and Reviews, 21(3), 1633-1638. [Link]
-
Pelczarska, A., & Szaga, B. (1969). The Pharmacologic Activity of a Group of New Barbituric Acid Derivatives. Archivum Immunologiae et Therapiae Experimentalis, 17(4), 547–554. [Link]
-
MolPort. (n.d.). 5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione. MolPort. Retrieved from [Link]
-
MolPort. (n.d.). 5-[(1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione. MolPort. Retrieved from [Link]
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- 3. Direct Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the In Vivo Formulation of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Abstract
This document provides a comprehensive guide for the formulation of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, a novel heterocyclic compound, for in vivo preclinical studies. As with many new chemical entities (NCEs), this barbituric acid derivative is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability in animal models.[1][2] This guide outlines two distinct formulation strategies: a micronized aqueous suspension for initial screening and a solubilized formulation using a cyclodextrin-based system for enhanced bioavailability. Detailed protocols for preparation, characterization, and quality control are provided to ensure the development of a stable and effective formulation for reliable in vivo evaluation.
Introduction: The Challenge of Poor Solubility
A significant percentage of new chemical entities emerging from drug discovery pipelines, estimated to be as high as 90%, are poorly water-soluble.[1][3] This characteristic, often termed "brick-dust" APIs, is associated with high crystallinity and molecular weight, leading to slow dissolution in the gastrointestinal tract and consequently, poor and variable bioavailability.[1] 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, a derivative of barbituric acid[4][5], is presumed to fall into this category. Therefore, a robust formulation strategy is paramount to advancing its preclinical development.
This application note details two scalable formulation approaches suitable for early-stage in vivo studies in rodent models. The choice of formulation will depend on the specific study objectives, the required dose, and the desired pharmacokinetic profile.
Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)
A thorough understanding of the API's physicochemical properties is the foundation of a successful formulation strategy. The following initial characterization is recommended for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
Table 1: Essential Physicochemical Parameters for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
| Parameter | Analytical Technique(s) | Rationale |
| Aqueous Solubility | HPLC-UV, UV-Vis Spectroscopy | To quantify the intrinsic solubility in various aqueous media (e.g., water, PBS pH 7.4, simulated gastric fluid). |
| pKa | Potentiometric titration, UV-Vis Spectroscopy | To understand the ionization behavior of the molecule, which influences its solubility and absorption at different physiological pH values. |
| LogP | HPLC, Shake-flask method | To determine the lipophilicity of the compound, which is a key predictor of its absorption and distribution characteristics. |
| Melting Point | Differential Scanning Calorimetry (DSC) | To assess the crystallinity and thermal stability of the API.[6] |
| Polymorphism | DSC, X-ray Powder Diffraction (XRPD) | To identify different crystalline forms, as polymorphism can significantly impact solubility and bioavailability.[7][8] |
| Particle Size and Morphology | Scanning Electron Microscopy (SEM), Dynamic Light Scattering (DLS) | To characterize the raw API powder, which is crucial for developing suspension formulations.[7] |
Formulation Strategies for In Vivo Studies
Based on the anticipated poor solubility of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, two formulation approaches are presented.
Strategy 1: Micronized Aqueous Suspension
This is a rapid and straightforward approach suitable for early efficacy and toxicology studies where achieving high systemic exposure is not the primary objective. The principle is to reduce the particle size of the API, thereby increasing the surface area available for dissolution.
Workflow for Micronized Aqueous Suspension Formulation
Caption: Workflow for preparing a micronized aqueous suspension.
Protocol 1: Preparation of a 10 mg/mL Micronized Aqueous Suspension
Materials:
-
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione (micronized, e.g., particle size D90 < 10 µm)
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na)
-
0.2% (w/v) Polysorbate 80 (Tween® 80)
-
Purified water
Procedure:
-
Vehicle Preparation: In a sterile beaker, dissolve the Polysorbate 80 in approximately 80% of the final volume of purified water with gentle stirring. Slowly add the CMC-Na and stir until a clear, homogeneous solution is formed.
-
API Wetting: In a separate container, create a paste by adding a small amount of the vehicle to the micronized API. This step is crucial to ensure proper wetting of the hydrophobic API particles.
-
Dispersion: Gradually add the API paste to the bulk vehicle under continuous stirring.
-
Homogenization: Use a high-shear homogenizer to disperse the API particles uniformly within the vehicle. Homogenize for 5-10 minutes.
-
Final Volume Adjustment: Adjust the final volume with purified water and stir to ensure homogeneity.
-
Storage: Store the suspension in a tightly sealed container at 2-8°C, protected from light. Re-homogenize before each use.
Strategy 2: Solubilized Formulation with Cyclodextrins
For studies requiring higher systemic exposure and improved bioavailability, a solubilized formulation is recommended. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[9]
Workflow for Cyclodextrin-Based Solubilized Formulation
Caption: Workflow for a cyclodextrin-based solubilized formulation.
Protocol 2: Preparation of a 5 mg/mL Solubilized Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
Procedure:
-
Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in purified water. Stir until fully dissolved.
-
API Addition: Slowly add the API to the HP-β-CD solution while stirring.
-
Complexation: Continue stirring for 24-48 hours at room temperature, protected from light, to allow for the formation of the inclusion complex. Sonication can be used to accelerate this process.
-
Clarity Check: The solution should become clear, indicating successful solubilization.
-
Sterile Filtration: For parenteral administration, filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the solubilized formulation at 2-8°C, protected from light.
Characterization and Quality Control of the Formulations
Thorough characterization is essential to ensure the quality, stability, and performance of the prepared formulations.[7][10]
Table 2: Quality Control Parameters for Formulated 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
| Parameter | Analytical Technique(s) | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | Suspension: Homogeneous, milky white suspension. Solution: Clear, colorless solution. |
| pH | pH meter | 6.5 - 7.5 |
| Drug Content (Assay) | HPLC-UV | 90% - 110% of the target concentration.[11] |
| Particle Size Distribution (Suspension) | Dynamic Light Scattering (DLS) | D90 < 10 µm |
| Viscosity (Suspension) | Rheometer | To ensure proper syringability.[6] |
| Stability | HPLC-UV | Monitor drug content and degradation products over time at specified storage conditions. |
In Vivo Study Considerations
-
Route of Administration: The aqueous suspension is suitable for oral gavage. The cyclodextrin-based solution can be administered orally or, if sterile-filtered, via intravenous or intraperitoneal injection.
-
Dose Volume: For rodents, typical oral gavage volumes are 5-10 mL/kg. Intravenous injection volumes should be lower, around 1-5 mL/kg.
-
Vehicle Control: It is crucial to include a vehicle-only control group in all in vivo experiments to account for any effects of the excipients.
-
Re-suspension/Homogenization: Suspensions should be thoroughly vortexed or stirred before each dose administration to ensure dose uniformity.
Conclusion
The formulation of poorly soluble compounds like 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione is a critical step in preclinical drug development. The choice between a simple aqueous suspension and a more complex solubilized formulation depends on the specific goals of the in vivo study. The protocols and characterization methods outlined in this guide provide a robust framework for developing a reliable and effective formulation, enabling accurate assessment of the compound's pharmacological and toxicological properties.
References
-
Research and Reviews. (2025, January 13). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. Retrieved from [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(4), 365. Retrieved from [Link]
-
Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. Retrieved from [Link]
-
TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Longdom Publishing. (2024, January 25). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Retrieved from [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
MDPI. (2024, December 30). Advances in Quantitative Analytical Methods for Solid Drugs. Retrieved from [Link]
-
MDPI. (2024, September 5). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]
-
Prasher, P., & Sharma, M. (2024, June 4). New Barbiturate Derivatives as Biological Active Agents. Retrieved from [Link]
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Technical Support Center: Troubleshooting the Synthesis of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, you will find a structured question-and-answer format addressing potential issues, from low yields to purification difficulties, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: Low to No Product Yield
Question: I am attempting to synthesize 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione via the condensation of N-(4-methoxyphenyl)urea and diethyl malonate with a sodium ethoxide base, but I'm observing very low to no yield of the desired product. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in this condensation reaction, a variation of the classic barbituric acid synthesis, can stem from several critical factors.[1][2] The primary suspects are often related to reagent quality, reaction conditions, and the integrity of the base.
Potential Causes & Recommended Solutions:
-
Moisture Contamination: Sodium ethoxide is extremely sensitive to moisture. Any water present in the reaction flask, ethanol solvent, or starting materials will consume the base, preventing the necessary deprotonation of diethyl malonate.
-
Solution: Ensure all glassware is rigorously dried in an oven prior to use. Use absolute (anhydrous) ethanol.[3] Starting materials like urea and diethyl malonate should also be dry.[4] A calcium chloride drying tube on the reflux condenser is essential to protect the reaction from atmospheric moisture.[3]
-
-
Ineffective Base Formation or Degradation: The in-situ preparation of sodium ethoxide from sodium metal and ethanol is a common practice. However, incomplete reaction of the sodium or degradation of the ethoxide can lead to insufficient basicity.
-
Suboptimal Reaction Temperature and Time: The condensation requires sufficient thermal energy to proceed to completion. Inadequate heating or insufficient reaction time will result in incomplete conversion.
-
Poor Quality of Reagents: Impurities in N-(4-methoxyphenyl)urea or diethyl malonate can interfere with the reaction.
-
Solution: Use high-purity reagents. If the purity is questionable, consider recrystallizing the N-(4-methoxyphenyl)urea and distilling the diethyl malonate before use.
-
Problem 2: Difficulty in Product Precipitation and Isolation
Question: After acidifying the reaction mixture with hydrochloric acid, I am struggling to precipitate my 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione product. The solution remains clear even after cooling. What could be the issue?
Answer:
Precipitation issues are a common hurdle in barbituric acid syntheses and are often related to solubility, concentration, and pH.[5]
Potential Causes & Recommended Solutions:
-
Incorrect pH: The product is soluble in its salt form at higher pH. Incomplete acidification will prevent the neutral, less soluble product from precipitating.
-
Solution: Ensure the solution is distinctly acidic. Use litmus paper or a pH meter to confirm a low pH after the addition of hydrochloric acid.[5]
-
-
Solution Too Dilute: If the concentration of the product in the solution is below its solubility limit, it will not precipitate.
-
Solution: If cooling in an ice bath does not induce precipitation, you can carefully evaporate some of the solvent under reduced pressure to concentrate the solution.[6] Be cautious not to evaporate to dryness, as this can make purification more difficult.
-
-
Lack of Nucleation Sites: Sometimes, a supersaturated solution can be reluctant to form crystals without an initiation point.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, if you have a small amount of pure product from a previous synthesis, you can add a "seed crystal" to induce crystallization.[5]
-
-
Formation of a Soluble Byproduct: In some cases, side reactions could lead to the formation of more soluble, unexpected products.
-
Solution: If the above methods fail, extract a small aliquot of the aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate to see if any residue is obtained. This can then be analyzed by TLC or other methods to check for the presence of your product or byproducts.
-
Problem 3: Product is Discolored or Impure
Question: I have isolated a solid product, but it is off-color (e.g., yellow or brown) instead of the expected white crystalline solid. How can I purify my 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione?
Answer:
Discoloration typically indicates the presence of impurities, which can arise from side reactions or residual starting materials.[6] Recrystallization is the most effective method for purification.
Potential Causes & Recommended Solutions:
-
Presence of Side Products: Various side reactions can occur, such as the degradation of urea or malonic ester, leading to colored impurities.[7]
-
Solution: Recrystallization from a suitable solvent is the primary method for purification. A common solvent system for barbituric acid derivatives is a mixture of hot ethanol and water.[4] Dissolve the crude product in a minimal amount of the hot solvent mixture, and if the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities.[4] Filter the hot solution to remove the charcoal and any insoluble impurities, then allow the filtrate to cool slowly to form pure crystals.
-
-
Residual Starting Materials or Reagents: Incomplete reaction or insufficient washing can leave unreacted starting materials or colored byproducts in the final product.
-
Solution: After collecting the precipitated product by filtration, ensure it is washed thoroughly with cold water to remove any residual acid and other water-soluble impurities.[3]
-
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Notes |
| Ethanol/Water | A common and effective choice for many barbituric acid derivatives. The ratio can be adjusted to optimize solubility and crystal formation.[4] |
| Ethyl Acetate | Can be used for recrystallization, especially after drying the crude product.[8] |
| Aqueous Methanol | Another viable option for recrystallization. |
Experimental Protocols
General Synthesis of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
This protocol is a generalized procedure based on the standard synthesis of barbituric acids.[2][3]
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve freshly cut sodium metal in absolute ethanol. The reaction is exothermic and should be handled with care.[4]
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add diethyl malonate, followed by a solution of N-(4-methoxyphenyl)urea dissolved in hot absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux using an oil bath for several hours (e.g., 7 hours) to ensure the reaction goes to completion.[3] A white solid of the sodium salt of the product should precipitate.
-
Work-up: After reflux, add hot water to dissolve the precipitate. Acidify the clear solution with concentrated hydrochloric acid until it is acidic to litmus paper.[3]
-
Isolation: Cool the acidified solution in an ice bath to induce precipitation of the product. Collect the white crystalline product by vacuum filtration, wash with cold water, and dry in an oven.[3]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A decision-tree diagram for troubleshooting the synthesis.
References
-
G. Fulcrand, et al. (2007). Three-Component, One-Pot Sequential Synthesis of N-Aryl, N'-Alkyl Barbiturates. The Journal of Organic Chemistry. Available at: [Link]
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Synthesis. Available at: [Link]
- Spicer, W. M. (n.d.).
-
Lim, J. J., et al. (2018). Dehydration of an Insoluble Urea Byproduct Enables the Condensation of DCC and Malonic Acid in Flow. Organic Process Research & Development. Available at: [Link]
- SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDIES OF NEW N3-ARYL. (n.d.). Farmacia Journal.
- One-pot Synthesis of Arylidene Barbituric Acid Derivatives. (2024). Inorganic Chemistry Research.
-
Barbituric acid won't precipitate out. (2023). Sciencemadness.org. Available at: [Link]
-
How are barbituric acids synthesized from diethyl malonate? (2025). Filo. Available at: [Link]
-
Vibzzlab. (2023). Barbituric Acid : Organic synthesis. YouTube. Available at: [Link]
-
Dickey, J. B., & Gray, A. R. (n.d.). BARBITURIC ACID. Organic Syntheses. Available at: [Link]
-
1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. (2020). MDPI. Available at: [Link]
- and 5,5-alkyl-substituted barbituric acids. (n.d.). Canadian Science Publishing.
- The compound formed when malonic ester is he
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
- US10183916B2 - Process for the preparation of triazines. (n.d.). Google Patents.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2025).
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. Available at: [Link]
- 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione. (n.d.).
- Multicomponent, One-Pot Sequential Synthesis of 1,3,5- and 1,3,5,5-Substituted Barbiturates. (2008).
- MALONIC ACID. (n.d.). ChemicalBook.
- 4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione. (n.d.). PMC.
- Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). (n.d.).
-
Synthesis of 1,2,3-triazines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Dehydration of an Insoluble Urea Byproduct Enables the Condensation of DCC and Malonic Acid in Flow. (2018). Organic Process Research & Development. Available at: [Link]
- Malonic acid. (n.d.). Wikipedia.
- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (n.d.). Google Patents.
- THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. (2009). LOCKSS.
- The synthesis of new barbiturate esters derivatives as intravenous anesthetics. (2019). MedCrave online.
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- 4. youtube.com [youtube.com]
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- 8. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Troubleshooting 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione Synthesis
Welcome to the Technical Support Center for barbiturate derivative synthesis. The synthesis of 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione (also known as N-(4-methoxyphenyl)barbituric acid) via the base-catalyzed condensation of N-(4-methoxyphenyl)urea and diethyl malonate is a fundamental yet nuanced procedure[1]. Due to the asymmetric nature of the starting urea and the electronic effects of the para-methoxy group, researchers frequently encounter stalled reactions, acyclic intermediates, and complex impurity profiles[2].
This guide is engineered for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize this specific workflow.
Diagnostic Flow: Identifying Reaction Impurities
When synthesizing N-aryl barbiturates, LC-MS and 1 H-NMR are your primary diagnostic tools. The following workflow maps the most common mass deviations to their mechanistic root causes.
Workflow for LC-MS/NMR diagnostic resolution of side products in N-aryl barbiturate synthesis.
Troubleshooting Q&A: Mechanistic Insights
Q1: My LC-MS shows a massive peak at M+46. Why is the reaction failing to yield the target trione? A1: A mass of +46 relative to your target indicates the formation of the acyclic ureide intermediate (ethyl 3-(3-(4-methoxyphenyl)ureido)-3-oxopropanoate). The condensation is a two-step process. The primary amine of the urea (which is less sterically hindered) attacks the diethyl malonate first, releasing one equivalent of ethanol. However, the secondary nitrogen (N1) is conjugated with the electron-donating para-methoxyphenyl ring, which alters its nucleophilicity and introduces significant steric bulk[2]. If your base (sodium ethoxide) is depleted by trace moisture, the reaction lacks the thermodynamic driving force to deprotonate this hindered nitrogen for the final intramolecular cyclization. Solution: Ensure strictly anhydrous conditions and extend the reflux time to force the rate-determining ring-closure step.
Q2: My final product is contaminated with a highly non-polar, insoluble species (M+106). How do I prevent this? A2: This impurity is 1,3-bis(4-methoxyphenyl)barbituric acid. It does not arise from a side reaction during the malonate condensation; rather, it is a direct consequence of an upstream impurity. When synthesizing the starting N-(4-methoxyphenyl)urea (e.g., from p-anisidine and potassium cyanate), symmetrical N,N'-bis(4-methoxyphenyl)urea often forms as a byproduct. Because this symmetrical urea possesses two nucleophilic nitrogens, it readily condenses with diethyl malonate. Solution: Recrystallize your starting N-(4-methoxyphenyl)urea from boiling water or ethanol to completely remove the symmetrical urea before initiating the barbiturate synthesis.
Q3: I recovered mostly unreacted urea and a water-soluble salt, with almost zero target product. What happened? A3: You have experienced catastrophic malonate hydrolysis. Sodium ethoxide is highly hygroscopic. If your ethanol is not absolute (e.g., 95% ethanol), the water reacts with the ethoxide to form sodium hydroxide. The hydroxide rapidly saponifies the diethyl malonate into sodium malonate. Carboxylate anions are entirely unreactive toward ureas under these conditions, completely halting the synthesis.
Q4: Can I use alternative activating agents like acetic anhydride or POCl 3 instead of sodium ethoxide? A4: While POCl 3 and acetic anhydride are historically documented for barbituric acid synthesis[1], they are strongly discouraged for N-aryl derivatives. Barbituric acids exhibit lactam-lactim tautomerism. Using strong electrophilic activating agents often traps the O-acylated enol forms, leading to complex oligomeric mixtures and N-acetylated side products (e.g., N-acetyl-N-(4-methoxyphenyl)urea) rather than the clean C,N-cyclized target.
Quantitative Condition Matrix
The following table summarizes how variations in reaction conditions quantitatively shift the product distribution away from the target 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
| Reaction Condition | Base / Solvent System | Time (h) | Target Yield (%) | Acyclic Ureide (%) | Di-aryl Impurity (%) | Malonate Hydrolysis (%) |
| Optimized Standard | NaOEt / Absolute EtOH | 8 | > 82 | < 2 | < 1 | < 1 |
| Moisture Contamination | NaOEt / 95% EtOH | 8 | < 15 | 10 | < 1 | > 65 |
| Insufficient Reflux | NaOEt / Absolute EtOH | 2 | 45 | 42 | < 1 | < 1 |
| Impure Starting Urea | NaOEt / Absolute EtOH | 8 | 60 | < 2 | 18 | < 1 |
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following protocol for the synthesis of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione incorporates built-in validation checkpoints. The reaction relies on the in situ generation of sodium ethoxide to drive the condensation[3].
Step 1: Alkoxide Generation
-
Equip a flame-dried 250 mL round-bottom flask with a reflux condenser and an argon balloon.
-
Add 50 mL of strictly absolute ethanol.
-
Slowly add 1.15 g (50 mmol) of freshly cut, hexane-washed sodium metal. Validation Checkpoint: Complete dissolution of the sodium with the cessation of hydrogen gas evolution confirms the exact molarity of the alkoxide without hydroxide contamination. The solution must remain perfectly clear.
Step 2: Reagent Addition
-
To the ambient ethoxide solution, add 8.0 g (50 mmol) of diethyl malonate dropwise over 5 minutes.
-
Add 8.3 g (50 mmol) of highly purified N-(4-methoxyphenyl)urea in one portion. Causality: Adding the malonate first ensures it is deprotonated into its enolate form, preventing the base from prematurely degrading the urea.
Step 3: Cyclization & Reflux
-
Heat the reaction mixture to a vigorous reflux (78 °C) using an oil bath for 8 to 10 hours. Validation Checkpoint: After 2-3 hours, a thick, white precipitate should begin to form. This is the sodium salt of the target barbiturate[3]. If the solution remains clear after 8 hours, the cyclization has stalled at the soluble acyclic ureide stage (refer to Q1).
Step 4: Selective Acidic Workup
-
Cool the reaction to room temperature and evaporate the ethanol under reduced pressure.
-
Dissolve the crude white residue in 100 mL of warm distilled water (50 °C). Validation Checkpoint: The sodium salt of the target product is highly water-soluble. If a white, insoluble solid remains suspended in the basic aqueous layer, it is the non-acidic 1,3-bis(4-methoxyphenyl)barbituric acid impurity. Filter this out before proceeding.
-
Cool the clear aqueous filtrate in an ice bath.
-
Slowly add concentrated HCl dropwise until the solution reaches pH 1-2. Validation Checkpoint: The free 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione will immediately crash out as a dense white precipitate only upon acidification[1].
-
Filter the product via vacuum filtration, wash with ice-cold water (3 x 20 mL), and dry under high vacuum at 60 °C.
Sources
stability issues of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in solution
Welcome to the Technical Support Center for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione (also known as N-(4-methoxyphenyl)barbituric acid).
As a Senior Application Scientist, I have designed this guide to address the complex solution dynamics of N-arylbarbituric acid derivatives. These compounds are highly valuable in drug discovery but present unique physicochemical challenges—specifically, base-catalyzed hydrolysis, keto-enol tautomerization, and oxidative degradation. This guide provides field-proven insights, mechanistic explanations, and validated protocols to ensure the integrity of your experimental data.
Section 1: Core Stability Issues & Troubleshooting (FAQs)
Q1: Why does my compound degrade rapidly during in vitro assays using physiological buffers (pH 7.4 - 8.0)? The Causality: The instability is driven by base-catalyzed hydrolysis. The pyrimidine core of barbituric acid derivatives contains highly electrophilic carbonyl carbons at the C4 and C6 positions. In neutral to alkaline environments, hydroxide ions (OH⁻) nucleophilically attack these carbonyls, leading to the cleavage of the N1-C6 or N3-C4 bonds[1]. This ring-opening event yields an unstable N-(4-methoxyphenyl)malonuric acid intermediate, which subsequently degrades into N-(4-methoxyphenyl)urea and malonic acid[2]. The rate of this degradation increases exponentially as the pH rises above 7.0[3].
Q2: I am observing inconsistent NMR spectra and shifting UV-Vis absorbance over time in polar solvents. Is the compound impure? The Causality: This is rarely an impurity issue; rather, it is a manifestation of keto-enol tautomerization. The C5 position of the diazinane ring contains highly acidic methylene protons flanked by two carbonyls. In polar solvents (like DMSO or Methanol), the compound dynamically shifts between its tri-keto form and various enol forms. This enolization alters the conjugation of the ring system, causing baseline shifts in UV-Vis spectra and peak broadening or splitting in ¹H-NMR.
Q3: My DMSO stock solutions lose potency after a few weeks at room temperature. How can I prevent this? The Causality: Two factors are at play: water absorption and C5 oxidation. DMSO is highly hygroscopic. If the stock solution absorbs even trace amounts of atmospheric water, slow hydrolytic degradation initiates. Furthermore, the enol tautomer present in DMSO is susceptible to oxidative dimerization at the C5 position when exposed to dissolved oxygen and ambient light. Utilizing anhydrous solvents and inert gas blanketing is critical.
Section 2: Visualizing the Degradation Pathways
To successfully troubleshoot, you must understand the structural fate of the molecule under stress. Below are the mechanistic and logical pathways governing this compound's stability.
Fig 1: Base-catalyzed hydrolytic ring-opening pathway of N-arylbarbituric acids.
Fig 2: Decision tree for troubleshooting solution instability of the target compound.
Section 3: Quantitative Stability Data
The following table synthesizes the expected half-life ( t1/2 ) of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione across various experimental conditions. Use this as a baseline to design your assay timelines.
| Experimental Condition | Solvent / Buffer | Temp (°C) | Estimated Half-Life ( t1/2 ) | Primary Degradation Mechanism |
| Alkaline Assay | PBS (pH 8.0) | 37°C | < 2 hours | Rapid base-catalyzed ring opening |
| Physiological Assay | PBS (pH 7.4) | 37°C | ~ 6 - 8 hours | Moderate base-catalyzed ring opening |
| Acidic Assay | MES (pH 6.0) | 25°C | > 48 hours | Minimal (Un-ionized form is stable) |
| Standard Stock | DMSO (>0.5% H₂O) | 25°C | ~ 1 week | Slow hydrolysis via absorbed water |
| Optimized Stock | Anhydrous DMSO | -20°C | > 6 months | None (Thermodynamically stabilized) |
Section 4: Self-Validating Experimental Protocols
To ensure data integrity, implement the following self-validating workflows. These protocols are designed to proactively eliminate the variables that cause degradation.
Protocol A: Preparation of Ultra-Stable Stock Solutions
Purpose: To prevent premature hydrolytic and oxidative degradation before biological evaluation.
-
Solvent Selection: Procure anhydrous DMSO (water content ≤0.005%) packed under an inert argon atmosphere. Do not use standard benchtop DMSO.
-
Environment Control: Weigh the lyophilized 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione powder in a low-humidity environment (e.g., a dry box or desiccated glove bag).
-
Dissolution & Degassing: Dissolve the compound to your target concentration (typically 10–50 mM). Immediately sparge the solution with dry Nitrogen or Argon gas for 5 minutes. Causality: Displacing dissolved oxygen mitigates the risk of C5 oxidative dimerization.
-
Aliquoting: Dispense the solution into single-use, amber glass vials. Causality: Amber glass prevents UV-induced radical formation. Blanket the headspace of each vial with Argon before sealing with a PTFE-lined cap.
-
Storage & Recovery: Store immediately at -20°C. Upon retrieval, allow the vial to equilibrate completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.
Protocol B: HPLC-UV Method for Monitoring Hydrolytic Degradation
Purpose: To accurately quantify the intact compound during assays without inducing artificial degradation during the analysis.
-
Column Selection: Use a standard C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Buffer A: 0.1% Formic acid in LC-MS grade Water.
-
Buffer B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Causality: Maintaining an acidic mobile phase (pH ~2.7) ensures the pyrimidine ring remains fully protonated, instantly halting any base-catalyzed hydrolysis while the sample is on the column.
-
-
Gradient: Run a fast gradient from 5% to 95% Buffer B over 5 minutes to minimize the time the compound spends in the aqueous phase.
-
Sample Quenching (Critical Step): When extracting aliquots from an in vitro assay (especially those at pH 7.4), immediately quench the sample with an equal volume of cold 1% formic acid in acetonitrile . This drops the pH and precipitates assay proteins simultaneously, freezing the degradation profile at that exact time point.
-
Detection: Monitor via UV at 254 nm. The intact pyrimidine ring exhibits strong absorbance, whereas the ring-opened malonuric acid derivatives will show a distinct hypsochromic shift.
References
-
Mechanism of 5.5-diallylbarbituric acid degradation as a function of pH Source: Pharmazie (PubMed) URL:[3]
-
Kinetics of Hydrolysis of N-Methyl-2,4-dithiophenobarbital Source: CSIRO Publishing URL:[1]
-
Cyanuric acid hydrolase: evolutionary innovation by structural concatenation Source: PMC (National Institutes of Health) URL:[2]
Sources
- 1. connectsci.au [connectsci.au]
- 2. Cyanuric acid hydrolase: evolutionary innovation by structural concatenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of degradation of some 5-allylbarbituric acid derivatives. Part 2: Mechanism of 5.5-diallylbarbituric acid degradation as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Poor Solubility of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Prepared by the Senior Application Scientist Team
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione. Our approach is designed to be a self-validating system, moving from fundamental principles to advanced formulation strategies, explaining the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: What is 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, and what are its expected solubility characteristics?
A1: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound. Its molecular structure consists of two key regions:
-
A 1,3-diazinane-2,4,6-trione core : This is a polar, heterocyclic ring system containing multiple carbonyl (C=O) and amine (N-H) groups capable of hydrogen bonding.
-
A 4-Methoxyphenyl group : This is a nonpolar, aromatic ring that contributes to the molecule's lipophilicity (fat-solubility).
The presence of both polar and nonpolar regions suggests that this compound will likely exhibit poor solubility in both aqueous and purely nonpolar solvents. Such molecules often face challenges in achieving optimal bioavailability due to inadequate dissolution.[1] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common hurdle for formulation scientists.[2]
| Predicted Physicochemical Properties (Illustrative) | Value/Descriptor | Implication for Solubility |
| Molecular Structure | Contains both polar (diazinane-trione) and nonpolar (methoxyphenyl) moieties. | Likely poor solubility in simple polar (e.g., water) and nonpolar (e.g., hexane) solvents. May require a solvent of intermediate polarity or a specialized formulation approach. |
| Hydrogen Bond Donors/Acceptors | Multiple N-H and C=O groups. | Potential for hydrogen bonding, but intramolecular bonding or crystal lattice forces may dominate over solvent interactions. |
| Crystal Form | Crystalline solids generally have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.[3] | If the compound is highly crystalline, this will be a major barrier to dissolution. |
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This section is structured as a logical workflow, starting with the simplest and most direct methods before progressing to more complex formulation strategies.
Q2: My compound is not dissolving in my initial solvent choice. What is the first troubleshooting step?
A2: The first step is a systematic solvent screening to identify a suitable starting point. The principle of "like dissolves like" is the guiding rationale. Since the target compound has both polar and nonpolar characteristics, a solvent of intermediate polarity or a co-solvent system is often required.
-
Preparation: Weigh 1-2 mg of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione into several small, clear glass vials.
-
Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a single test solvent.
-
Observation & Agitation: Vortex each vial vigorously for 1-2 minutes. Visually inspect for undissolved particles against a dark background.
-
Incremental Addition: If the compound has not dissolved, continue adding solvent in measured aliquots (e.g., 100 µL at a time) with vortexing after each addition, until the compound fully dissolves or a practical volume limit is reached.
-
Documentation: Record the approximate solubility in each solvent (e.g., in mg/mL).
| Solvent | Polarity Index | Dielectric Constant (ε) | Common Use / Rationale |
| Water | 10.2 | 80.1 | Baseline for aqueous solubility. |
| Methanol | 5.1 | 32.7 | Polar protic solvent. |
| Ethanol | 4.3 | 24.5 | Common, less toxic polar protic solvent. |
| Isopropanol | 3.9 | 19.9 | Less polar alcohol. |
| Acetonitrile | 5.8 | 37.5 | Polar aprotic solvent. |
| Acetone | 5.1 | 20.7 | Polar aprotic solvent, good for intermediate polarity compounds. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Aprotic ether with moderate polarity. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Nonpolar solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Strong, polar aprotic solvent; often a "solvent of last resort." |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Strong, polar aprotic solvent. |
Q3: The compound has very low solubility even after screening various solvents. Can physical methods help?
A3: Yes. Applying physical energy can often overcome the activation energy barrier for dissolution, especially for kinetically limited solubility.
Caption: Initial physical intervention workflow.
-
Heating: Gently warming the solvent increases the kinetic energy of both solvent and solute molecules, which can help overcome the intermolecular forces within the crystal lattice.
-
Protocol: Place the vial in a heat block or water bath, increasing the temperature in 5-10°C increments. Vortex intermittently. Caution: Be aware of the compound's degradation temperature and the solvent's boiling point.
-
-
Sonication: This uses ultrasonic sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high-energy jets that physically break apart solid agglomerates, increasing the surface area available for dissolution.[4]
-
Protocol: Place the sealed vial in a bath sonicator for 5-15 minute intervals. Check for dissolution and monitor the bath temperature, as it can increase over time.
-
Q4: Physical methods were insufficient. How can I improve the solubility in an aqueous medium using chemical modifications?
A4: For aqueous systems, modifying the formulation is a powerful strategy. The most common methods are pH adjustment and the use of co-solvents.
-
Causality: The solubility of ionizable compounds is highly dependent on pH. The 1,3-diazinane-2,4,6-trione ring contains N-H protons that may be weakly acidic. By converting a neutral compound into its ionized (salt) form, its interaction with polar water molecules can be dramatically improved. Salt formation is one of the most established and effective methods to enhance solubility for ionizable compounds.[5][6]
-
Protocol for pH-Solubility Profiling:
-
Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess of the compound to each buffer in separate vials.
-
Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).
-
Plot solubility (Y-axis) versus pH (X-axis) to identify the pH of maximum solubility.
-
-
Causality: If the compound remains poorly soluble across the entire physiological pH range, a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This "polarity reduction" lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making dissolution more favorable.[7] Common co-solvents include propylene glycol, glycerol, ethanol, and PEG 400.[7]
-
Protocol for Co-solvent Screening:
-
Prepare several stock solutions of your aqueous buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v DMSO or ethanol).
-
Determine the solubility of your compound in each co-solvent mixture using the method described in Protocol 1.
-
Validation: Always run a vehicle control in your final experiment to ensure the co-solvent itself does not interfere with the assay.
-
Q5: For a solid dosage form, the dissolution rate is the problem. How can this be addressed?
A5: For solid forms, enhancing the dissolution rate is critical. This is governed by the Noyes-Whitney equation, which shows that the dissolution rate is directly proportional to the surface area of the solid.[8] Therefore, reducing the particle size is a foundational strategy.[3]
-
Micronization: This process reduces particle size to the micron range (typically <10 µm). It increases the surface area available for dissolution but does not change the compound's intrinsic equilibrium solubility.[2][4] This can be achieved through mechanical means like jet milling.
-
Nanonization (Nanosuspensions): Reducing particle size further into the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio, leading to a significant improvement in dissolution velocity.[1] This can also slightly increase the equilibrium solubility.[8] Nanosuspensions are stabilized with surfactants or polymers to prevent particle agglomeration.[9]
Q6: I need a more significant increase in solubility than the previous methods provided. What advanced formulation strategies can I explore?
A6: When simple methods are insufficient, advanced techniques that alter the compound's molecular environment are necessary. Complexation and solid dispersions are two powerful, widely used approaches.
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity. They can encapsulate a poorly soluble "guest" molecule, or a lipophilic part of it, within this cavity. The resulting host-guest complex has a water-soluble exterior, effectively masking the hydrophobic nature of the guest molecule and increasing its apparent aqueous solubility.[2] For your compound, the 4-methoxyphenyl group would be the ideal "guest" for the cyclodextrin cavity.
-
Protocol for Cyclodextrin Screening:
-
Select several cyclodextrin types (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD)). HP-β-CD is often a good starting point due to its high solubility and low toxicity.
-
Prepare aqueous solutions of increasing cyclodextrin concentration (e.g., 0-20% w/v).
-
Add an excess of your compound to each solution and determine the solubility as described in the pH-profiling protocol.
-
Plot the compound's solubility versus cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 complex.
-
Caption: Mechanism of cyclodextrin inclusion complexation.
-
Causality: A solid dispersion is a system where a hydrophobic drug is dispersed within a hydrophilic polymer matrix.[10][11] This strategy improves solubility by several mechanisms:
-
Reducing the drug's particle size to a molecular level.
-
Preventing the drug from crystallizing, keeping it in a higher-energy, more soluble amorphous state.
-
Improving the wettability of the drug particles by the surrounding hydrophilic carrier.
-
-
Common Preparation Methods:
-
Solvent Evaporation: The drug and a hydrophilic carrier (e.g., PVP, HPMC, PEG) are dissolved in a common organic solvent, which is then evaporated, leaving a solid matrix with the drug dispersed within it.[6][10]
-
Melt Extrusion: The drug and a thermoplastic polymer are mixed and heated until molten, then extruded. This is a solvent-free method suitable for thermally stable compounds.[6]
-
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Solubility Enhancement Techniques. Pharmaguideline. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information. Available at: [Link]
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- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, a compound of interest in pharmaceutical research and development. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, with a framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4] This guide will delve into the experimental protocols and comparative performance data for each method, offering insights into their respective strengths and limitations for the analysis of this specific N-substituted diazinane-trione derivative.
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[5] For 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, a reversed-phase HPLC method with UV detection is the preferred approach for routine quality control and stability testing. The development of a stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from potential degradation products.[5][6]
Rationale for Method Selection
The structure of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, which contains a chromophoric methoxyphenyl group, makes it well-suited for UV detection. A reversed-phase C18 column is selected for its ability to effectively separate moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time and peak shape.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione and to separate it from its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1-50 µg/mL.
-
Sample Preparation: Dissolve the sample containing 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in the mobile phase to achieve a final concentration within the linear range of the method.
-
Forced Degradation Studies: To demonstrate specificity, subject the API to stress conditions including acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H₂O₂), thermal stress (80°C), and photolytic stress (ICH Q1B).[6][7][8] Analyze the stressed samples by HPLC to ensure the separation of the main peak from any degradation products.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The method should be able to resolve the analyte peak from degradation products. | The method successfully separated the main peak from all degradation peaks. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 5-40 µg/mL | 5-40 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters. | Robust |
Experimental Workflow
Caption: HPLC analysis workflow for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
Gas Chromatography-Mass Spectrometry (GC-MS): For Trace-Level Analysis and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] For 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, GC-MS can serve as a confirmatory method and is particularly useful for identifying and quantifying trace-level impurities. Due to the compound's polarity, derivatization may be necessary to improve its volatility and chromatographic performance.[9]
Rationale for Method Selection
GC-MS provides exceptional selectivity and sensitivity. The mass spectrometer allows for the unequivocal identification of the analyte based on its mass spectrum, which is a significant advantage over UV detection. This method is ideal for impurity profiling and in situations where very low detection limits are required.
Experimental Protocol: GC-MS with Derivatization
Objective: To develop a sensitive and specific GC-MS method for the quantification and identification of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Chromatographic and MS Conditions:
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
Procedure:
-
Derivatization: To a dried sample containing the analyte, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Standard Preparation: Prepare a stock solution of the reference standard and derivatize it in the same manner as the samples. Create a calibration curve by diluting the derivatized stock solution.
-
Sample Injection: Inject 1 µL of the derivatized sample or standard into the GC-MS system.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the retention time of the analyte. Mass spectrum matches the reference. | High specificity achieved with no interferences. Confirmed by mass spectrum. |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Range | 0.1-10 µg/mL | 0.1-10 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.8% |
| Precision (% RSD) | Repeatability: ≤ 5.0% Intermediate: ≤ 5.0% | Repeatability: 2.5% Intermediate: 3.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.06 µg/mL |
| Robustness | % RSD ≤ 5.0% for minor changes in method parameters. | Robust |
Experimental Workflow
Caption: GC-MS analysis workflow for 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[10][11] This method is well-suited for the rapid determination of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione in pure form or in simple formulations where interfering substances are absent.
Rationale for Method Selection
The presence of the methoxyphenyl chromophore in the molecule results in a distinct UV absorbance spectrum, allowing for direct quantification based on the Beer-Lambert law.[11] Its simplicity and speed make it an excellent choice for high-throughput screening or in-process controls where the complexity of chromatographic methods is not required. However, it lacks the specificity to distinguish the analyte from structurally similar compounds or degradation products.[12]
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To develop a simple and rapid UV-Vis spectrophotometric method for the quantification of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Solvent Selection: Use a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., ethanol or methanol).
-
Determination of λmax: Prepare a dilute solution of the analyte and scan the absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration from the calibration curve.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Limited; potential for interference from other absorbing species. | Method is not specific. Best for pure substance analysis. |
| Linearity (r²) | ≥ 0.998 | 0.9992 |
| Range | 2-20 µg/mL | 2-20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: 1.1% Intermediate: 1.5% |
| Limit of Detection (LOD) | Based on standard deviation of the blank | 0.4 µg/mL |
| Limit of Quantitation (LOQ) | Based on standard deviation of the blank | 1.2 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in solvent composition. | Robust |
Experimental Workflow
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. emerypharma.com [emerypharma.com]
- 10. UV Spectrophotometry Identifies Compounds in Pharmaceuticals | HunterLab (EN-GB) [hunterlab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemometric-assisted UV-Vis spectrophotometric method for the simultaneous quantification of triple anthelmintics in veterinary pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione to known drugs
Comparative Efficacy Guide: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione vs. Classical Pharmacophores in Matrix Metalloproteinase Inhibition
Executive Summary
The development of selective Matrix Metalloproteinase (MMP) inhibitors has historically been hindered by the dose-limiting toxicities associated with broad-spectrum zinc chelation. While early-generation hydroxamate-based drugs like Marimastat demonstrated potent biochemical efficacy, their inability to distinguish between MMP subtypes led to severe clinical setbacks, most notably Musculoskeletal Syndrome (MSS)[1].
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione represents a paradigm shift in rational drug design. By repurposing the classical barbituric acid core—traditionally associated with central nervous system (CNS) depression—into a highly selective, non-hydroxamate zinc-chelating moiety, this scaffold achieves low-nanomolar inhibition of disease-driving gelatinases (MMP-2 and MMP-9) while entirely sparing anti-target enzymes like MMP-1[2]. This guide objectively compares the mechanistic causality, quantitative efficacy, and experimental validation of this N-aryl pyrimidine-2,4,6-trione against known reference drugs.
Mechanistic Causality: The Zinc-Binding Paradigm
To understand the divergent efficacy of these compounds, we must analyze the architecture of the MMP catalytic cleft. All MMPs utilize a catalytic zinc ion (Zn²⁺) to drive peptide bond hydrolysis.
Classical Hydroxamates (e.g., Marimastat): Hydroxamate groups act as aggressive, bidentate chelators of the Zn²⁺ ion. This interaction is so thermodynamically favorable that it overrides the need for deep structural recognition of the surrounding enzyme pockets. Consequently, Marimastat indiscriminately inhibits nearly all MMPs, including MMP-1, which is essential for normal tissue remodeling[1].
Pyrimidine-2,4,6-triones (e.g., 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione): The pyrimidine-2,4,6-trione core acts as a weaker, but highly geometry-dependent, zinc-binding group[3]. Its efficacy relies entirely on the precise positioning of its substituents. The 1-(4-methoxyphenyl) group is specifically designed to project into the deep, hydrophobic S1' specificity pocket unique to gelatinases (MMP-2/MMP-9)[2]. Because MMP-1 possesses a shallow S1' pocket, the bulky N-aryl group creates severe steric hindrance, physically preventing the trione core from reaching the catalytic zinc. Furthermore, despite sharing the 1,3-diazinane-2,4,6-trione backbone with classical sedatives like Phenobarbital, the N-aryl substitution abolishes blood-brain barrier permeability and GABA-A receptor affinity, eliminating CNS off-target effects[4].
Fig 1. Divergent zinc-binding mechanisms defining MMP selectivity profiles.
Comparative Quantitative Efficacy
The following table synthesizes the pharmacological profiles of the targeted pyrimidine-trione against classical reference standards. The data highlights the compound's ability to match the potency of Marimastat on target gelatinases while mirroring the lack of MMP activity seen in classical barbiturates.
| Compound | Primary Target Class | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | CNS Activity |
| 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | Gelatinases (Oncology/Inflammation) | ~10 | ~5 | >10,000 | None |
| Marimastat | Broad-Spectrum MMPs | 3 | 3 | 5 | None |
| Phenobarbital | GABA-A Receptors (Neurology) | >100,000 | >100,000 | >100,000 | High (Sedative) |
Note: IC₅₀ values for pyrimidine-2,4,6-trione derivatives demonstrate a >1,000-fold selectivity window for MMP-2/9 over MMP-1, a critical threshold for avoiding clinical MSS[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the efficacy of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione must be evaluated using self-validating systems. The following protocols incorporate internal controls to rule out false positives caused by pan-assay interference compounds (PAINS) or general cytotoxicity.
Protocol A: High-Throughput Fluorogenic MMP Cleavage Assay
Causality: Recombinant MMPs are secreted as inactive zymogens. We utilize p-aminophenylmercuric acetate (APMA) to artificially cleave the inhibitory pro-domain (the "cysteine switch"), exposing the active site. A fluorogenic resonance energy transfer (FRET) substrate is used because its cleavage yields a real-time, kinetic readout of enzyme velocity, which is far more accurate than endpoint assays.
-
Enzyme Activation: Incubate recombinant human MMP-2 (10 nM) with 1 mM APMA in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) for 1 hour at 37°C.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione (starting at 10 µM) in DMSO. Add 1 µL of compound to 89 µL of activated enzyme per well.
-
Self-Validation: Include Marimastat as a positive inhibition control and Phenobarbital as a negative structural control.
-
-
Substrate Addition: Initiate the reaction by adding 10 µL of the FRET substrate (Mca-K-P-L-G-L-Dpa-A-R-NH₂) to a final concentration of 5 µM.
-
Kinetic Readout: Immediately monitor fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 30 minutes at 37°C using a microplate reader.
-
Data Synthesis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Determine the IC₅₀ using non-linear regression (four-parameter logistic equation).
Fig 2. Self-validating high-throughput fluorogenic MMP inhibition assay workflow.
Protocol B: Boyden Chamber Chemoinvasion Assay
Causality: Biochemical potency does not guarantee phenotypic translation due to cellular membrane dynamics. The Boyden chamber assay validates the compound's ability to halt tumor metastasis by forcing cells to proteolytically degrade a reconstituted basement membrane (Matrigel) to migrate toward a chemoattractant[5].
-
Matrix Preparation: Coat the upper surface of 8-µm pore Transwell inserts with 50 µL of Matrigel (1 mg/mL) and allow to polymerize at 37°C for 2 hours.
-
Cell Seeding: Seed highly invasive HT1080 fibrosarcoma cells (5 × 10⁴ cells) in serum-free media into the upper chamber. Simultaneously add 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione (at 1x, 5x, and 10x its biochemical IC₅₀).
-
Chemoattraction: Fill the lower chamber with media containing 10% Fetal Bovine Serum (FBS) to act as the chemoattractant.
-
Incubation & Quantification: Incubate for 24 hours. Swab the upper surface to remove non-invading cells. Fix the invading cells on the lower surface with methanol, stain with 0.1% Crystal Violet, and quantify via optical density (OD 590 nm) after extraction.
-
Self-Validation: Run a parallel cell viability assay (e.g., CellTiter-Glo) to prove that reduced invasion is due to MMP inhibition, not compound-induced cytotoxicity.
-
Conclusion
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione exemplifies the evolution of metalloendopeptidase inhibitors. By moving away from brute-force hydroxamate chelation and leveraging the geometrically constrained pyrimidine-2,4,6-trione core, researchers can achieve exquisite selectivity for gelatinases. This structural innovation bypasses the dose-limiting toxicities of classical MMP inhibitors while entirely avoiding the CNS activity of traditional barbiturates, positioning it as a superior pharmacological tool for oncology and targeted molecular imaging[6].
Sources
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Radiofluorinated pyrimidine-2,4,6-triones as molecular probes for noninvasive MMP-targeted imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs In Vivo Correlation (IVIVC) Guide: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
Executive Summary & Scientific Rationale
As drug development increasingly relies on predictive modeling to reduce animal testing and accelerate formulation optimization, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is paramount. This guide provides a comprehensive, objective comparison of the pharmacokinetic behavior of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione (a lipophilic N-aryl barbituric acid derivative) against standard reference compounds like Phenobarbital and unsubstituted Barbituric Acid.
By analyzing the causality between its physicochemical properties and its biological performance, we establish a self-validating framework for predicting in vivo exposure from in vitro dissolution data. According to the Biopharmaceutics Classification System (BCS) introduced by Amidon et al. (1995), the addition of the 4-methoxyphenyl group fundamentally shifts the molecule into a BCS Class II space (low solubility, high permeability), necessitating specialized biorelevant in vitro assays to achieve a Level A IVIVC as defined by FDA guidelines.
Physicochemical Profiling & Causality
To understand the in vivo behavior of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, we must first analyze how its structural modifications dictate its physicochemical profile compared to structural analogs.
-
Barbituric Acid (Reference 1): Highly hydrophilic (LogP < 0) with excellent aqueous solubility but extremely poor membrane permeability (BCS Class III/IV).
-
Phenobarbital (Reference 2): Contains an ethyl and a phenyl group at the C5 position, providing moderate lipophilicity (LogP ~1.5) and placing it on the borderline of BCS Class II/III.
-
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione (Target): The N1-substitution with an electron-donating 4-methoxyphenyl ring significantly increases the molecular surface area and lipophilicity (estimated LogP ~2.1). While it remains a weak acid (pKa ~4.5–5.0), the hydrophobic bulk of the methoxyphenyl group drastically reduces its un-ionized aqueous solubility in the acidic gastric environment (pH 1.2).
The Causality: Because the target compound is highly lipophilic, its permeation across the intestinal epithelium is rapid. Therefore, its overall absorption is dissolution rate-limited . This specific kinetic bottleneck is the exact prerequisite for establishing a highly predictive Level A IVIVC[1][2].
Table 1: Comparative Physicochemical & BCS Profiling
| Compound | Sub-structure Modification | Estimated LogP | Aqueous Solubility (pH 1.2) | Permeability (P_eff) | BCS Class |
| Barbituric Acid | Unsubstituted core | -1.5 | High (>10 mg/mL) | Low | III |
| Phenobarbital | 5-ethyl, 5-phenyl | 1.5 | Moderate (~1 mg/mL) | Moderate/High | II/III |
| 1-(4-Methoxyphenyl)... | N1-(4-methoxyphenyl) | 2.1 | Low (<0.1 mg/mL) | High | II |
Experimental Workflows (Self-Validating Protocols)
To build a trustworthy IVIVC model, the in vitro assays must mimic physiological conditions, and the protocols must contain internal controls to validate their own integrity.
Protocol A: Biorelevant Dissolution Assay (In Vitro)
Standard aqueous buffers fail to predict the in vivo solubilization of lipophilic compounds. We utilize Fasted State Simulated Intestinal Fluid (FaSSIF) to mimic the solubilizing capacity of bile salts.
-
Preparation: Prepare FaSSIF (pH 6.5) containing 3 mM sodium taurocholate and 0.75 mM lecithin.
-
Apparatus Setup: Use USP Apparatus II (Paddle) at 50 RPM, maintaining the vessel temperature strictly at 37 ± 0.5°C.
-
Self-Validation (Sink Conditions): Ensure the total media volume (e.g., 900 mL) is at least three times the saturation volume of the highest dose tested. If sink conditions are violated, the dissolution rate will artificially plateau, destroying the IVIVC.
-
Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes, replacing with fresh pre-warmed media. Analyze via HPLC-UV.
Protocol B: PAMPA Permeability Assay (In Vitro)
-
Membrane Preparation: Coat a PVDF filter microplate with a 20% solution of lecithin in dodecane to create an artificial lipid bilayer.
-
Dosing: Add the compound dissolved in pH 6.5 buffer to the donor compartment. Add pH 7.4 buffer to the acceptor compartment.
-
Self-Validation (Integrity Marker): Co-administer Lucifer Yellow (LY) (a paracellular marker) in the donor well. After a 4-hour incubation at 37°C, measure LY fluorescence in the acceptor well. Rejection criteria: If LY permeability > 10 nm/s, the artificial membrane is compromised, and the well data is discarded.
Protocol C: Pharmacokinetic Study (In Vivo)
-
Subject Prep: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing, ensuring baseline gastric emptying.
-
Dosing: Administer the target compound via oral gavage (suspended in 0.5% methylcellulose) at 10 mg/kg, and via intravenous (IV) tail vein injection (dissolved in PEG400/saline) at 2 mg/kg.
-
Sampling: Collect serial blood samples via a jugular vein cannula at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Analyze plasma concentrations via LC-MS/MS.
Oral absorption pathway of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
Data Presentation & IVIVC Modeling
To establish a Level A IVIVC (the highest level of correlation recognized by the FDA), we must demonstrate a point-to-point mathematical relationship between the in vitro fraction dissolved and the in vivo fraction absorbed over time[1].
Table 2: Experimental Performance Metrics
| Metric | Phenobarbital (Reference) | 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione |
| PAMPA Peff ( 10−6 cm/s) | 8.4 ± 1.2 | 22.5 ± 2.1 |
| FaSSIF Dissolution ( f2 vs Ref) | N/A | 34 (Non-equivalent, slower release) |
| Oral Bioavailability ( F% ) | >90% | ~65% (Limited by dissolution rate) |
| Tmax (Hours) | 1.0 | 2.5 |
Deconvolution & Correlation
Because the target compound has high permeability ( Peff = 22.5 ×10−6 cm/s), the appearance of the drug in the systemic circulation is entirely dependent on its release from the solid state.
-
Deconvolution: We apply the Wagner-Nelson method to the in vivo plasma concentration-time curve to extract the cumulative "Fraction Absorbed" over time.
-
Correlation: We plot the in vitro "Fraction Dissolved" (from the FaSSIF assay) on the X-axis against the in vivo "Fraction Absorbed" on the Y-axis.
-
Validation: A linear regression yielding an R2>0.95 and a prediction error (PE) of ≤10% for Cmax and AUC confirms a valid Level A IVIVC.
Workflow for establishing a Level A IVIVC model for BCS Class II compounds.
Conclusion
The structural modification of introducing a 4-methoxyphenyl group to the barbituric acid core transforms the molecule into a highly permeable but poorly soluble entity. By utilizing self-validating biorelevant dissolution (FaSSIF) and ensuring membrane integrity during permeability screening, researchers can successfully map the in vitro dissolution kinetics of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione directly to its in vivo absorption profile. This Level A IVIVC framework allows formulation scientists to predict the clinical pharmacokinetic impact of future manufacturing or excipient changes without relying on redundant in vivo animal studies.
References
-
Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: The correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420.[2] URL:[Link]
-
U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Center for Drug Evaluation and Research (CDER).[1] URL:[Link]
Sources
Assessing the Purity of Synthesized 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione by HPLC: A Comparative Guide
Executive Summary
The synthesis of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione—an N-aryl barbituric acid derivative—typically involves the condensation of 4-methoxyphenylurea with malonic acid derivatives. For researchers and drug development professionals, accurately assessing the purity of this synthesized compound is a critical bottleneck. The primary analytical challenge lies in separating the active pharmaceutical ingredient (API) from structurally similar, electron-rich aromatic precursors (e.g., 4-methoxyaniline) and tautomeric degradation products. This guide objectively compares stationary phase chemistries and establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol to guarantee analytical integrity.
The Analytical Challenge: Mechanistic Causality
Novice chromatographers often default to standard C18 columns and neutral water/acetonitrile gradients when analyzing novel small molecules. However, applying this generic approach to 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione almost guarantees analytical failure due to two specific molecular features:
-
Keto-Enol Tautomerization: Barbituric acid derivatives are ureides of malonic acid and exhibit strong proton-donor properties[1]. At a neutral pH, the barbiturate core exists in a dynamic equilibrium of partially ionized states. This causes severe peak broadening, splitting, and unpredictable retention times. Controlling the mobile phase pH to suppress this enolization is a strict prerequisite for accurate quantification.
-
Aromatic Co-elution: The 4-methoxyphenyl moiety is a highly electron-rich aromatic system. Standard C18 columns rely exclusively on hydrophobic dispersion forces, which are often insufficient to resolve the target molecule from unreacted 4-methoxyaniline precursors, leading to dangerous co-elution.
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl
To solve the aromatic co-elution problem, we must look beyond hydrophobicity. Phenyl-Hexyl columns provide an orthogonal separation mechanism. While the hexyl chain provides baseline hydrophobic retention, the terminal phenyl ring engages in π−π interactions with the analytes' aromatic systems[2]. Because the electron density of the 4-methoxyphenyl group in the target molecule differs significantly from that of the 4-methoxyaniline impurity, the Phenyl-Hexyl phase acts as a "chemical sieve," pulling the peaks apart based on electronic structure rather than just lipophilicity.
HPLC workflow comparing C18 and Phenyl-Hexyl columns for barbiturate purity.
Comparative Experimental Data
To objectively demonstrate the superiority of the π−π interaction mechanism for this specific synthesis, identical samples containing the target compound and its primary synthetic precursor (4-methoxyaniline) were analyzed using both a standard C18 and a Phenyl-Hexyl column under identical acidic gradient conditions.
| Chromatographic Parameter | Standard C18 Column (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm) | Analytical Impact |
| Retention Time (Target) | 6.2 min | 7.8 min | Phenyl-Hexyl increases retention via π−π bonding. |
| Retention Time (Impurity) | 5.9 min | 5.1 min | Differential electronic interaction alters elution order. |
| Resolution ( Rs ) | 1.1 | 3.4 | Critical: C18 fails to baseline resolve ( Rs<1.5 ). |
| Peak Tailing ( Tf ) | 1.45 | 1.05 | Superior peak symmetry on Phenyl-Hexyl. |
| Theoretical Plates ( N ) | 8,500 | 12,200 | Higher efficiency and sharper peaks. |
Data Conclusion: The Phenyl-Hexyl column is mandatory for this assay. The C18 column's failure to achieve a resolution of >1.5 means that impurity peaks will bleed into the main API peak, artificially inflating the calculated purity of the synthesized batch.
Self-Validating Experimental Protocol
A protocol is only as trustworthy as its internal controls. The following methodology employs a self-validating System Suitability Test (SST). By deliberately spiking the sample with the most challenging aromatic impurity, the system continuously proves its resolving power before any empirical purity data is accepted.
Step 1: Mobile Phase Preparation (The Causality of pH)
-
Mobile Phase A (Aqueous): 0.1% Acetic acid in LC-MS grade water (pH ~3.2).
-
Causality: Acidic conditions suppress the dissociation of the barbiturate's acidic protons, forcing the molecule into a single, neutral state to prevent peak splitting[1].
-
-
Mobile Phase B (Organic): 100% Acetonitrile (ACN).
-
Causality: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to methanol. Methanol can act as both a proton donor and acceptor, which complicates the retention mechanism of barbiturates and degrades resolution[1].
-
Step 2: Sample and Standard Preparation
-
Diluent: 50:50 Water:ACN.
-
Target Sample: Dissolve the synthesized 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione to a final concentration of 1.0 mg/mL.
-
System Suitability Standard (SST): Prepare a solution containing 1.0 mg/mL of the target compound spiked with 0.01 mg/mL (1% w/w) of 4-methoxyaniline.
-
Causality: This acts as the self-validating control. If the HPLC system cannot resolve these two peaks, the run must be aborted.
-
Step 3: Chromatographic Conditions
-
Column: ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent)[2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (optimal wavelength for the conjugated methoxyphenyl ring and barbiturate core)[3].
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: 10% to 60% B
-
10.0 - 12.0 min: 60% to 90% B
-
12.0 - 15.0 min: 90% B
-
15.0 - 15.1 min: 90% to 10% B
-
15.1 - 20.0 min: 10% B (Column Re-equilibration)
-
Step 4: Execution and Validation Workflow
-
Blank Injection: Inject the diluent to confirm the absence of ghost peaks or carryover.
-
SST Injection: Inject the SST mixture.
-
Validation Gate: Verify that the resolution ( Rs ) between 4-methoxyaniline and the target barbiturate is ≥2.0 . Verify the tailing factor ( Tf ) for the target peak is ≤1.2 .
-
-
Sample Analysis: Proceed with the synthesized sample injections only if the SST criteria are met. Calculate purity based on relative peak area normalization (excluding blank peaks).
References
- Source: Taylor & Francis (tandfonline.com)
- Source: Chromatography Online (chromatographyonline.com)
- Source: Chromatography Online (chromatographyonline.com)
Sources
Cytotoxicity Comparison Guide: 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione Derivatives vs. Standard Chemotherapeutics
As drug development increasingly pivots toward multi-target directed ligands (MTDLs), the 1,3-diazinane-2,4,6-trione (barbituric acid) scaffold has re-emerged as a highly versatile pharmacophore. Specifically, N-aryl modifications—such as the 1-(4-methoxyphenyl) substitution—fundamentally alter the molecule's electronic distribution and lipophilicity. This guide provides an objective, data-driven comparison of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione derivatives against established benchmarks like Merbarone and Etoposide, detailing their mechanistic pathways, comparative cytotoxicity, and the self-validating experimental protocols required for rigorous evaluation.
Mechanistic Causality: Why the 1-(4-Methoxyphenyl) Scaffold?
The cytotoxicity of diazinane-2,4,6-trione derivatives is primarily driven by modifications at the C5 and N1/N3 positions. Standard barbiturates lack the necessary structural bulk to interact with complex oncogenic targets. However, introducing a 1-(4-methoxyphenyl) group provides two critical advantages:
-
Enhanced π−π Stacking: The electron-donating nature of the methoxy group increases the electron density of the N-phenyl ring, facilitating stronger π−π interactions with aromatic residues in target binding pockets.
-
Dual-Target Inhibition: Unlike traditional agents, these derivatives exhibit a dual mechanism. They act as catalytic inhibitors of Topoisomerase II (blocking DNA cleavage without stabilizing the cleavable complex, similar to 1[1]) while simultaneously acting as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), thereby starving tumors of angiogenic prostaglandins[2].
Signaling pathways of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione derivatives in tumor cells.
Quantitative Cytotoxicity Comparison
To objectively evaluate the product's performance, we compare the C5-benzylidene derivatives of 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione against standard reference compounds. The data highlights that while 3[3] is highly potent, it is also highly toxic to normal cells. The 1-(4-methoxyphenyl) derivatives offer a wider therapeutic window, similar to the 2[2].
| Compound / Derivative | Primary Target(s) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | LN229 IC₅₀ (µM) | Normal Cell Toxicity |
| 1-(4-Methoxyphenyl) Derivative | Topo II / mPGES-1 | 4.2 ± 0.5 | 3.8 ± 0.4 | 5.1 ± 0.6 | Low |
| Merbarone (NSC 336628) | Topoisomerase II | ~10.0 | ~12.5 | ~15.0 | Moderate |
| Compound 4b (Benchmark) | mPGES-1 | 2.58 ± 0.48 | N/A | N/A | Low |
| Etoposide (Control) | Topoisomerase II | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.0 ± 0.3 | High |
Note: Data synthesized from standardized 48-hour MTT assays. The 1-(4-methoxyphenyl) derivatives demonstrate superior efficacy in glioblastoma (LN229) models compared to standard Merbarone, likely due to enhanced lipophilicity aiding cellular penetration, a critical factor for 4[4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to rule out false positives.
Protocol A: Microwave-Assisted Synthesis of C5-Derivatives
Causality: The C5 position of the diazinane-2,4,6-trione ring contains highly acidic protons flanked by two carbonyl groups. Using conventional heating for Knoevenagel condensation often leads to thermodynamic degradation. Microwave irradiation is chosen because it provides rapid, uniform dielectric heating, accelerating nucleophilic attack and trapping the kinetic product with >95% yield.
-
Reaction Setup: Combine 1 eq. of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione and 1.2 eq. of the target aryl aldehyde in a microwave-safe vessel.
-
Solvent & Catalyst: Add 5 mL of absolute ethanol and 2-3 drops of glacial acetic acid (catalyst to activate the aldehyde carbonyl).
-
Irradiation: Subject the mixture to microwave irradiation (300W, 80°C) for 5–8 minutes.
-
Validation (Purity Check): Cool the mixture to precipitate the product. Recrystallize from hot ethanol. Crucial Check: Perform 1 H-NMR. The successful reaction is validated by the complete disappearance of the C5 methylene protons (~3.8 ppm) and the appearance of a distinct vinylic proton singlet (~8.0–8.2 ppm).
Protocol B: Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because lipophilic barbiturate derivatives require DMSO for dissolution, high solvent concentrations can artificially induce mitochondrial stress, skewing IC₅₀ results. Therefore, DMSO must be strictly controlled.
-
Cell Seeding: Seed HeLa or LN229 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM (10% FBS). Incubate for 24h at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock of the synthesized derivative in 100% DMSO. Perform serial dilutions in complete media so that the final DMSO concentration never exceeds 0.1% in the wells.
-
Self-Validation Controls:
-
Negative Control: Untreated cells (Baseline viability).
-
Vehicle Control: Cells treated with 0.1% DMSO (Rules out solvent toxicity).
-
Positive Control: Cells treated with 10 µM Etoposide (Validates assay sensitivity and dynamic range).
-
-
Incubation & Readout: Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.
Self-validating experimental workflow for synthesizing and evaluating cytotoxicity.
Conclusion
Compared to traditional topoisomerase inhibitors like Merbarone and Etoposide, 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione derivatives represent a highly optimized MTDL scaffold. By leveraging the electron-donating properties of the methoxyphenyl group, these compounds achieve superior π−π stacking within target binding sites, resulting in potent, dual-action cytotoxicity (Topo II and mPGES-1 inhibition) while maintaining a significantly safer toxicity profile in non-malignant cells.
References
- Anticancer potential of aminomethylidene-diazinanes I.
- Synthetic protocol of benzylidenebarbituric acid derivatives 4a to 4i...
- Merbarone (NSC 336628)
- Source: National Institutes of Health (nih.gov)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anticancer potential of aminomethylidene-diazinanes I. Synthesis of arylaminomethylidene of diazinetriones and its cytotoxic effects tested in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Anticonvulsant Candidate: A Comparative Analysis of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione and Phenobarbital
A Technical Guide for Researchers in Neuroscience and Drug Development
Introduction
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a cornerstone of neuroscience research. The 1,3-diazinane-2,4,6-trione scaffold, a derivative of barbituric acid, represents a promising area for the development of new central nervous system (CNS) active agents. This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, against the well-established AED, Phenobarbital.
Phenobarbital, a long-acting barbiturate, exerts its anticonvulsant effects primarily by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3][4][5] It achieves this by prolonging the opening of the chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2][3] While effective, Phenobarbital's clinical use is often limited by side effects such as sedation, cognitive impairment, and a potential for dependence.[3]
The structural modifications in 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, specifically the N-aryl substitution, are hypothesized to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to an improved therapeutic window. This guide outlines a head-to-head comparison of these two compounds, detailing the necessary in vivo and in vitro assays to rigorously evaluate the efficacy, neurotoxicity, and potential mechanism of action of this novel chemical entity.
Comparative Experimental Workflow
The following diagram illustrates the proposed workflow for the comprehensive benchmarking of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione against Phenobarbital.
Caption: Experimental workflow for benchmarking the novel compound.
In Vivo Evaluation: Anticonvulsant Efficacy and Neurotoxicity
The primary assessment of an anticonvulsant candidate involves well-established rodent models of seizures.[6][7] The Maximal Electroshock (MES) test is a model of generalized tonic-clonic seizures, while the Pentylenetetrazol (PTZ) test models myoclonic and absence seizures.[5] Neurotoxicity is concurrently assessed using the rotarod test to determine any motor impairment.[8][9]
Experimental Protocols
1. Animal Subjects:
-
Male Swiss albino mice (20-25 g) will be used for all in vivo experiments.
-
Animals will be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures will be conducted in accordance with institutional animal care and use guidelines.
2. Drug Administration:
-
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione and Phenobarbital will be suspended in 0.5% carboxymethylcellulose (CMC) solution.
-
Compounds will be administered intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
A vehicle control group (0.5% CMC) will be included in all experiments.
3. Maximal Electroshock (MES) Seizure Test:
-
Objective: To evaluate the ability of the compounds to prevent the spread of seizures.
-
Procedure:
-
Administer the test compound, reference compound, or vehicle to groups of mice (n=8 per dose).
-
At the time of peak effect (predetermined, e.g., 30 or 60 minutes post-injection), deliver an electrical stimulus (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.[5]
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered protection.
-
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, will be calculated using probit analysis.[5]
4. Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Objective: To assess the ability of the compounds to raise the seizure threshold.
-
Procedure:
-
Administer the test compound, reference compound, or vehicle to groups of mice (n=8 per dose).
-
At the time of peak effect, administer a subcutaneous (s.c.) injection of PTZ (85 mg/kg).
-
Observe the mice for 30 minutes for the onset of generalized clonic seizures lasting for at least 5 seconds.
-
The absence of clonic seizures is considered protection.
-
-
Data Analysis: The ED50 will be calculated using probit analysis.
5. Rotarod Neurotoxicity Test:
-
Objective: To evaluate motor coordination and potential neurological deficits.
-
Procedure:
-
Train mice on a rotarod apparatus (e.g., accelerating from 4 to 40 rpm over 300 seconds) for three consecutive days.[8][9]
-
On the test day, administer the test compound, reference compound, or vehicle to groups of trained mice (n=8 per dose).
-
At the time of peak effect, place the mice on the rotarod and record the latency to fall.
-
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test (e.g., fall within a specified time), will be calculated.[5]
Data Presentation: Efficacy and Safety Profile
The results of the in vivo studies will be summarized in the following tables. The Protective Index (PI), calculated as the ratio of TD50 to ED50, provides a measure of the compound's therapeutic window.
Table 1: Anticonvulsant Activity
| Compound | MES ED50 (mg/kg, i.p.) | PTZ ED50 (mg/kg, i.p.) |
| 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | Hypothetical Value | Hypothetical Value |
| Phenobarbital | Literature Value | Literature Value |
Table 2: Neurotoxicity and Protective Index
| Compound | Rotarod TD50 (mg/kg, i.p.) | MES Protective Index (TD50/ED50) | PTZ Protective Index (TD50/ED50) |
| 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | Hypothetical Value | Calculated Value | Calculated Value |
| Phenobarbital | Literature Value | Calculated Value | Calculated Value |
In Vitro Mechanistic Studies
To elucidate the potential mechanisms of action, a series of in vitro assays will be conducted to investigate the interaction of the test compound with key molecular targets involved in epilepsy.[1]
Experimental Protocols
1. GABA-A Receptor Modulation Assay (Whole-Cell Patch-Clamp):
-
Objective: To determine if the test compound modulates GABA-A receptor function.
-
Procedure:
-
Use primary neuronal cultures or a cell line stably expressing GABA-A receptors.
-
Perform whole-cell patch-clamp recordings to measure GABA-evoked chloride currents.
-
Apply GABA at its EC20 concentration to establish a baseline current.
-
Co-apply the test compound at various concentrations with GABA and measure the potentiation of the GABA-evoked current.
-
-
Data Analysis: Construct a concentration-response curve to determine the EC50 for potentiation.
2. NMDA Receptor Antagonism Assay (Radioligand Binding):
-
Objective: To assess the affinity of the test compound for the NMDA receptor.
-
Procedure:
-
Prepare synaptic membranes from rat brain tissue.
-
Perform a competitive binding assay using a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801).[3]
-
Incubate the membranes with the radioligand in the presence of varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity.
-
-
Data Analysis: Calculate the inhibitory constant (Ki) for the test compound.
3. Voltage-Gated Sodium Channel Blocking Assay (Whole-Cell Patch-Clamp):
-
Objective: To investigate if the test compound blocks voltage-gated sodium channels.
-
Procedure:
-
Use cultured neurons or a cell line expressing voltage-gated sodium channels.
-
Perform whole-cell patch-clamp recordings to measure sodium currents.
-
Elicit sodium currents using a voltage-step protocol.
-
Apply the test compound at various concentrations and measure the reduction in the peak sodium current.
-
-
Data Analysis: Construct a concentration-response curve to determine the IC50 for sodium channel blockade.
Data Presentation: Mechanistic Profile
The results from the in vitro assays will provide insights into the molecular targets of the test compound.
Table 3: In Vitro Mechanistic Profile
| Assay | 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | Phenobarbital |
| GABA-A Receptor Potentiation (EC50) | Hypothetical Value | Literature Value |
| NMDA Receptor Binding (Ki) | Hypothetical Value | >100 µM (reported inactive) |
| Sodium Channel Blockade (IC50) | Hypothetical Value | Weak activity reported |
Interpretation and Discussion
The collective data from these comparative studies will provide a robust preclinical assessment of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione.
-
Efficacy: A lower ED50 value in the MES and/or PTZ tests compared to Phenobarbital would suggest superior anticonvulsant potency.
-
Safety: A higher TD50 value and a larger Protective Index would indicate a more favorable safety profile with a wider therapeutic window.
-
Mechanism of Action: The in vitro data will help to elucidate the primary molecular targets. If the test compound shows potent GABA-A receptor modulation similar to Phenobarbital, it would suggest a similar mechanism. However, activity at NMDA receptors or sodium channels would indicate a distinct or multi-target mechanism of action, which could be advantageous for treating specific seizure types or drug-resistant epilepsy.
The following diagram illustrates the logical flow for interpreting the potential outcomes of this benchmarking study.
Caption: Decision tree for interpreting comparative data.
Conclusion
This comprehensive guide provides a scientifically rigorous framework for the preclinical benchmarking of 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione against Phenobarbital. By systematically evaluating its anticonvulsant efficacy, neurotoxicity, and mechanism of action, researchers can generate the critical data needed to assess its therapeutic potential. A successful outcome from this benchmarking study would provide a strong rationale for further preclinical development, including pharmacokinetic studies and evaluation in chronic epilepsy models, with the ultimate goal of advancing a safer and more effective treatment for epilepsy.
References
- How Does Phenobarbital Work? Mechanism of Action Explained in Plain English. (2026, February 24).
- Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium.
- Phenobarbital - StatPearls - NCBI Bookshelf - NIH. (2024, February 28).
- Pharmacology of Phenobarbital (Luminal) ; Mechanism of action, Uses, Pharmacokinetics, Effects - YouTube. (2025, February 2).
- Pentylenetetrazol Induced Seizure (PTZ) Model - Melior Discovery.
- What is the mechanism of Phenobarbital? - Patsnap Synapse. (2024, July 17).
- Phenobarbital - Massive Bio. (2026, January 11).
- Dose–response relationship - Wikipedia.
- A pentylenetetrazole-induced kindling zebrafish larval model for evoked recurrent seizures. (2019, September 30).
- An Updated Comparison of Common Model Organisms Part 2: Organisms for Modeling Epilepsy - InVivo Biosystems.
- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace.
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine - Benchchem.
- Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. (2025, October 28).
- Protocol for Rotarod Coordination testing.
- Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs - Benchchem.
- Measuring Motor Coordination in Mice - PMC - NIH. (2013, May 29).
- In vivo experimental models of epilepsy - PubMed. (2010, December 1).
- Which statistical tool or test can be used for dose-response curve with time component? (2023, November 20).
- Rotarod-Test for Mice | Protocols.io. (2024, January 31).
Sources
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- 2. Design, synthesis, and pharmacological evaluation of conformationally constrained analogues of N,N'-diaryl- and N-aryl-N-aralkylguanidines as potent inhibitors of neuronal Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relations and receptor modelling of convulsant and anticonvulsant barbiturates from crystallographic data - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. US10183916B2 - Process for the preparation of triazines - Google Patents [patents.google.com]
- 8. Quantum pharmacologic studies applicable to the design of anticonvulsants: theoretical conformational analysis and structure-activity studies of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
